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Core Science & Biosynthesis

Foundational

Aurmillone (CAS 68415-32-7): A Comprehensive Technical Guide on Physicochemical Profiling, Extraction, and Pharmacological Potential

Executive Summary Aurmillone (CAS No. 68415-32-7) is a naturally occurring, highly functionalized prenylated isoflavone first isolated from the seeds of Millettia auriculata[1]. Characterized by its unique structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aurmillone (CAS No. 68415-32-7) is a naturally occurring, highly functionalized prenylated isoflavone first isolated from the seeds of Millettia auriculata[1]. Characterized by its unique structural motif—a chromen-4-one core decorated with a prenyloxy group, a methoxy group, and multiple hydroxyls—Aurmillone has garnered significant attention in pharmacognosy and drug discovery. This whitepaper provides an in-depth analysis of its molecular properties, self-validating extraction methodologies, and emerging biological activities, serving as a definitive resource for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

Aurmillone's biological reactivity and pharmacokinetic profile are dictated by its precise molecular architecture. The compound is formally known as 5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one[2].

The presence of the lipophilic prenyloxy chain at the C4' position significantly enhances its cell membrane permeability compared to non-prenylated isoflavones. Concurrently, the hydroxyl groups at C5 and C7 provide essential hydrogen-bond donating sites critical for target protein binding and reactive oxygen species (ROS) scavenging[3].

Quantitative Physicochemical Data

The following table summarizes the core chemical identifiers and computed properties of Aurmillone[2]:

PropertyValueScientific Significance
CAS Registry Number 68415-32-7Unique chemical identifier for literature and patent retrieval.
Molecular Formula C₂₁H₂₀O₆Indicates a high degree of unsaturation and oxygenation.
Molecular Weight 368.4 g/mol Falls within the Lipinski Rule of 5 optimal range for oral bioavailability.
Monoisotopic Mass 368.12598 DaCritical for high-resolution mass spectrometry (HRMS) identification.
Topological Polar Surface Area (TPSA) 85.2 ŲSuggests good intestinal absorption and potential blood-brain barrier permeability.
IUPAC Name 5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-oneDefines the exact substitution pattern on the isoflavone backbone.

Pharmacological & Biological Activities

Aurmillone exhibits a multi-target pharmacological profile, largely attributed to its electron-rich aromatic system and prenyl moiety.

  • Antiviral Potential (Dengue NS2B/NS3 Protease Inhibition): In-silico molecular docking studies have identified Aurmillone and related flavonoids as promising inhibitors of the Dengue virus NS2B/NS3 protease complex[4]. The hydroxyl groups of Aurmillone are hypothesized to form stable hydrogen bonds with the catalytic triad of the protease, thereby hindering viral polyprotein cleavage and replication[4].

  • Antioxidant Capacity: Extracts containing Aurmillone from Crotalaria burhia have demonstrated significant free radical scavenging abilities in DPPH, ABTS, and FRAP assays[3]. The mechanism relies on the ability of the phenolic hydroxyls to donate electrons to reactive oxygen species, forming a stable, resonance-delocalized phenoxy radical[5].

  • Antiplasmodial Activity: Isoflavones isolated from the Millettia genus, including Aurmillone, have been investigated for their ability to disrupt the lifecycle of Plasmodium species, making them lead candidates for antimalarial drug development.

Mechanistic Pathway Visualization

G Aurmillone Aurmillone (CAS: 68415-32-7) Target1 Dengue NS2B/NS3 Protease Complex Aurmillone->Target1 In-silico Docking Target2 Reactive Oxygen Species (ROS) Aurmillone->Target2 Chemical Reduction Mech1 Catalytic Triad Hydrogen Bonding Target1->Mech1 Mech2 Phenolic Electron Donation Target2->Mech2 Outcome1 Inhibition of Viral Polyprotein Cleavage Mech1->Outcome1 Outcome2 Cellular Oxidative Stress Reduction Mech2->Outcome2 Final Therapeutic Efficacy (Antiviral & Cytoprotective) Outcome1->Final Outcome2->Final

Proposed mechanism of Aurmillone in viral protease inhibition and ROS scavenging.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the extraction, isolation, and analytical quantification of Aurmillone. Each step is grounded in chemical causality.

Protocol 1: Extraction and Isolation from Millettia Species

Causality Check: Traditional hot extraction methods can thermally degrade the sensitive prenyl double bond. Therefore, cold percolation is mandated.

  • Matrix Preparation: Pulverize 500 g of dried Millettia auriculata seeds or Crotalaria burhia roots into a fine powder to maximize the solvent-accessible surface area.

  • Cold Percolation: Macerate the biomass in 2.0 L of a Dichloromethane/Methanol (CH₂Cl₂/MeOH, 1:1 v/v) mixture for 72 hours at 25°C.

    • Why this solvent system? CH₂Cl₂ efficiently solvates the lipophilic prenyloxy and methoxy groups, while MeOH disrupts hydrogen bonding in the plant matrix and stabilizes the polar hydroxyl groups at C5 and C7, ensuring a comprehensive extraction yield.

  • Concentration: Filter the extract through Whatman No. 1 paper and concentrate under reduced pressure (≤ 40°C) using a rotary evaporator to yield the crude extract.

  • Fractionation: Subject the crude extract to silica gel (230-400 mesh) column chromatography. Elute using a step-gradient of Hexane:Ethyl Acetate (from 90:10 to 50:50).

  • Purification: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm). Pool the isoflavonoid-rich fractions and purify via preparative HPLC (C18 column, H₂O/Acetonitrile gradient) to isolate pure Aurmillone.

Protocol 2: UHPLC-MS Secondary Metabolomics Profiling

Causality Check: To definitively identify Aurmillone in complex matrices, high-resolution mass spectrometry coupled with ultra-high-performance liquid chromatography is required[5].

  • Sample Preparation: Dissolve 1 mg of the purified fraction in 1 mL of LC-MS grade methanol. Filter through a 0.22 µm PTFE syringe filter to prevent column clogging.

  • Chromatographic Separation: Inject 2 µL of the sample onto a reversed-phase C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Use a mobile phase consisting of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid) operating on a 15-minute gradient.

  • Ionization Strategy (ESI+): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Why ESI+? The chromen-4-one core of Aurmillone features a highly conjugated ketone oxygen that readily accepts a proton in the acidic environment provided by the formic acid, forming a stable [M+H]⁺ ion.

  • Data Validation: Extract the ion chromatogram for the exact m/z 369.133 (corresponding to [M+H]⁺ of 368.12598 Da)[2]. Confirm the identity by analyzing the MS/MS fragmentation pattern, specifically looking for the neutral loss of the prenyl group (-68 Da) and the methoxy radical (-31 Da), which are diagnostic for this structural class.

References

  • Title: Aurmillone | C21H20O6 | CID 44257365 - PubChem - NIH Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: A new phenolic compound with anticancer activity from the wood of Millettia leucantha Source: ResearchGate (researchgate.net) URL: [Link]

  • Title: In-silico identification and evaluation of plant flavonoids as dengue NS2B/NS3 protease inhibitors using molecular docking Source: Pakistan Journal of Pharmaceutical Sciences (pjps.pk) URL: [Link]

  • Title: A comprehensive phytochemical, biological, and toxicological studies of roots and aerial parts of Crotalaria burhia Buch.-Ham Source: PubMed Central (nih.gov) URL: [Link]

  • Title: Phytochemical Investigation Of The Roots Of Millettia Usaramensis Subspecies Usaramensis For Antiplasmodial Principles Source: University of Nairobi (uonbi.ac.ke) URL: [Link]

Sources

Exploratory

X-Ray Diffraction Analysis of the Aurmillone Crystal Structure: A Technical Guide

Executive Summary & Pharmacological Relevance Aurmillone (5,7-Dihydroxy-8-methoxy-3-{4-[(3-methyl-2-butenyl)oxy]phenyl}-4H-1-benzopyran-4-one) is a highly functionalized prenylated isoflavone originally isolated from the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Aurmillone (5,7-Dihydroxy-8-methoxy-3-{4-[(3-methyl-2-butenyl)oxy]phenyl}-4H-1-benzopyran-4-one) is a highly functionalized prenylated isoflavone originally isolated from the seeds of Millettia auriculata[1]. Members of the Millettia genus are renowned for their rich secondary metabolite profiles, which exhibit potent insecticidal, anti-inflammatory, and anticancer properties[2]. For drug development professionals and structural biologists, understanding the precise three-dimensional conformation of aurmillone is paramount. The spatial arrangement of its benzopyrone core relative to the functionalized phenyl ring dictates its binding affinity, steric hindrance profile, and target specificity[1].

Crystallographic Fundamentals of Aurmillone

The unequivocal establishment of aurmillone's structure was necessitated by historical discrepancies in its reported melting point (448-449 K versus earlier reports of 430-431 K)[1]. X-ray crystallography provides a self-validating system to confirm molecular identity, stereochemistry, and lattice interactions. By comparing the experimentally measured density with the crystallographically calculated density, researchers ensure the unit cell contents are accurately modeled.

Table 1: Crystallographic and Refinement Parameters of Aurmillone

ParameterValueCausality / Significance
Chemical Formula C₂₁H₂₀O₆Confirms the prenylated isoflavone composition[1].
Molecular Weight (Mr) 368.4 g/mol Correlates with mass spectrometry data[1].
Crystal System MonoclinicIndicates a single two-fold axis of symmetry, typical for complex organic molecules packing efficiently[1].
Space Group P21/nCentrosymmetric space group; ensures molecules pack in antiparallel pairs, maximizing van der Waals interactions[1].
Unit Cell Dimensions a = 10.494(1) Å, b = 15.347(2) Å, c = 11.456(2) ÅDefines the fundamental repeating unit of the crystal lattice[1].
Cell Angle (β) 102.86(1)°Deviation from 90° characteristic of monoclinic systems[1].
Volume (V) 1798.7 ųProvides the spatial boundary for the four asymmetric units[1].
Z (Molecules/Cell) 4Standard for P21/n, confirming one molecule per asymmetric unit[1].
Density (Calculated, Dx) 1.359 Mg m⁻³Validates the experimental density (Dm = 1.33 Mg m⁻³) measured via aqueous KI flotation[1].
R-factor 0.062A low R-factor (for 1345 observed reflections) validates the accuracy of the structural model against the observed diffraction data[1].

Experimental Protocols: From Isolation to Diffraction

As an application scientist, it is crucial to recognize that successful X-ray diffraction begins long before the crystal is mounted. The following protocols detail the self-validating workflow used to determine the aurmillone structure.

Protocol 1: Isolation and Single-Crystal Growth
  • Extraction: Extract the seeds of Millettia auriculata using organic solvents to isolate the crude isoflavonoid fraction[1].

  • Chromatographic Purification: Subject the crude extract to column chromatography. Causality: High purity (>99%) is non-negotiable; impurities disrupt the periodic lattice, leading to twinning or amorphous precipitation.

  • Solvent Selection for Crystallization: Dissolve the purified aurmillone in benzene[1]. Causality: Benzene provides an optimal balance of solubility and volatility for this prenylated compound. Its non-polar nature interacts favorably with the hydrophobic 3-methyl-2-butenyl moiety, allowing the polar hydroxyl groups to drive intermolecular hydrogen bonding during slow evaporation.

  • Crystal Harvesting: Isolate the resulting needle-shaped crystals. Select a crystal with approximate dimensions of 0.45 × 0.40 × 0.35 mm[1]. Causality: This size ensures a sufficient diffraction volume while minimizing X-ray absorption and secondary extinction effects.

Protocol 2: X-Ray Diffraction Data Collection and Refinement
  • Mounting and Alignment: Mount the selected crystal on an Enraf-Nonius CAD-4F/11 M diffractometer[1].

  • Radiation Selection: Utilize graphite-monochromated Mo Kα radiation (λ = 0.7107 Å)[1]. Causality: Molybdenum radiation penetrates organic crystals deeper than Copper radiation, significantly reducing absorption artifacts (μ = 0.107 mm⁻¹) and yielding high-resolution data[1].

  • Data Collection: Collect diffraction data at 293 K. A total of 1345 observed reflections are required for robust statistical validation[1].

  • Structure Solution: Solve the structure using direct methods to locate the heavy (non-hydrogen) atoms.

  • Refinement: Perform full-matrix least-squares refinement (e.g., using the LALS program). Locate hydrogen atoms from a difference Fourier map and refine with isotropic thermal parameters, while non-hydrogen atoms receive anisotropic parameters[1]. Causality: This dual-parameter approach prevents mathematical overfitting while accurately modeling the thermal motion of the heavier atoms.

G Ext Seed Extraction (Millettia auriculata) Pur Chromatography (High Purity Isolation) Ext->Pur Removes impurities Cry Crystallization (Benzene Solvent) Pur->Cry Slow evaporation XRD X-ray Diffraction (Mo Kα, CAD-4F) Cry->XRD Select 0.45mm crystal Ref Least-Squares Refinement (R = 0.062) XRD->Ref 1345 reflections

Step-by-step workflow from botanical extraction to X-ray crystallographic refinement.

Structural Insights & Mechanistic Implications

The refined structure of aurmillone reveals critical geometric parameters that define its physicochemical behavior and potential biological interactions.

Core Planarity and Torsion: The benzopyrone moiety (Rings A and B) is nearly planar, with an angle of just 2.3(9)° between the rings[1]. However, the angle between the benzopyrone ring and the pendant phenyl ring (Ring C) is 58.9(9)°[1]. Causality: This significant torsion prevents steric clash between the bulky substituents and dictates the molecule's three-dimensional footprint, which is crucial for docking into enzymatic or receptor active sites.

Hydrogen Bonding Network: The crystal lattice is heavily stabilized by a self-assembling network of hydrogen bonds, which serves as an internal stabilizing mechanism.

  • Intramolecular: The hydroxyl group at C(3) forms a strong hydrogen bond with the adjacent carbonyl oxygen O(2) (Distance: O2···O3 = 2.564 Å; Angle: O3-H···O2 = 131°)[1]. This locks the local conformation of the hydroxyl group, increasing the rigidity of the core.

  • Intermolecular: A stabilizing intermolecular hydrogen bond exists between O(2) and a symmetry-related O(4) atom at coordinates (x-z, z-y, ½+z) (Distance: O2···O4 = 2.763 Å; Angle: O4-H···O2 = 159°)[1]. Causality: These intermolecular forces are the primary drivers of the crystal packing and contribute to the high melting point (448-449 K) of the compound[1].

G Aur Aurmillone Molecule (C21H20O6) Intra Intramolecular H-Bond (O3-H···O2, 2.564 Å) Aur->Intra Inter Intermolecular H-Bond (O2···O4, 2.763 Å) Aur->Inter Rigid Local Conformational Rigidity Intra->Rigid Restricts rotation Lattice Crystal Lattice Stabilization Inter->Lattice Drives high melting point

Hydrogen bonding pathways dictating the structural stability of the Aurmillone crystal.

Conclusion

The X-ray diffraction analysis of aurmillone provides an unequivocal, high-resolution map of its molecular architecture. By elucidating the planar nature of the benzopyrone core and the specific torsional angles of its substituents, researchers can better predict its pharmacophore modeling. The rigorous crystallographic workflow—from careful solvent selection for crystallization to the application of Mo Kα radiation and dual-parameter refinement—ensures a highly trustworthy and self-validating dataset.

References

  • Title: Structure of aurmillone, an isoflavone from Millettia auriculata Source: Acta Crystallographica Section C (IUCr Journals) URL: [Link]

  • Title: A new phenolic compound with anticancer activity from the wood of Millettia leucantha Source: ResearchGate URL

Sources

Foundational

Aurmillone Biosynthesis in Leguminous Plants: Mechanistic Pathways, Enzymology, and Metabolic Engineering

Executive Summary Aurmillone is a highly functionalized, prenylated isoflavone predominantly found in leguminous plants of the genus Millettia (e.g., Millettia auriculata)[1]. Characterized by its unique 8-methoxy and 4'...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aurmillone is a highly functionalized, prenylated isoflavone predominantly found in leguminous plants of the genus Millettia (e.g., Millettia auriculata)[1]. Characterized by its unique 8-methoxy and 4'-O-prenyl substitutions, aurmillone represents a terminal product of the complex phenylpropanoid-isoflavonoid branching pathway[2]. This whitepaper provides an in-depth technical analysis of the de novo biosynthesis of aurmillone, the specific late-stage tailoring enzymes involved, and the self-validating experimental methodologies required to characterize these membrane-bound biocatalysts.

The Structural Identity and Ecological Causality of Aurmillone

Isoflavonoids are ecophysiologically active secondary metabolites restricted almost entirely to the Fabaceae (legume) family[3]. They serve as critical phytoalexins—antimicrobial compounds synthesized in response to pathogenic attack—and as signaling molecules for rhizobial nodulation[3].

Aurmillone (5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4H-1-benzopyran-4-one) features a core genistein scaffold that has undergone sequential regiospecific modifications[2]. The evolutionary causality behind these modifications is functional enhancement:

  • 8-O-Methylation: Protects the highly reactive 8-hydroxyl group from premature oxidation, increasing the molecule's metabolic stability[4].

  • 4'-O-Prenylation: The addition of a lipophilic 3-methylbut-2-enyl (prenyl) group drastically increases the molecule's membrane permeability, allowing it to efficiently penetrate fungal cell walls or human cell membranes, thereby amplifying its biological activity[5].

De Novo Biosynthesis: The Isoflavonoid Core

The biosynthesis of aurmillone begins with the general phenylpropanoid pathway. L-Phenylalanine is deaminated by Phenylalanine ammonia-lyase (PAL) to cinnamic acid, which is subsequently hydroxylated and ligated to Coenzyme A to form p-coumaroyl-CoA.

The committed step for flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS), a type III polyketide synthase that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin chalcone. Chalcone Isomerase (CHI) then catalyzes the stereospecific ring closure to form the flavanone naringenin [3].

The divergence from flavonoids to isoflavonoids is mediated by Isoflavone Synthase (IFS) , a cytochrome P450 monooxygenase (CYP93C family). IFS catalyzes a cryptic 2-hydroxylation coupled with an aryl migration of the B-ring from the C-2 to the C-3 position. The resulting unstable 2-hydroxyisoflavanone is rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form genistein (5,7,4'-trihydroxyisoflavone), the foundational scaffold for aurmillone[3].

Late-Stage Tailoring: The Aurmillone-Specific Cascade

The transformation of genistein into aurmillone requires three distinct, regiospecific enzymatic steps.

Cytochrome P450-Mediated 8-Hydroxylation

Genistein is first hydroxylated at the C-8 position of the A-ring by an Isoflavone 8-hydroxylase , a membrane-bound cytochrome P450 enzyme requiring NADPH and molecular oxygen[6]. This generates 8-hydroxygenistein (5,7,8,4'-tetrahydroxyisoflavone).

Regiospecific 8-O-Methylation

The newly introduced 8-hydroxyl group is immediately methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . This cytosolic enzyme exhibits strict regioselectivity, transferring the methyl group from SAM specifically to the C-8 oxygen, yielding 8-methoxygenistein [6].

4'-O-Prenylation via Membrane-Bound Prenyltransferases

The final and most critical step is the O-prenylation of the B-ring at the 4'-hydroxyl group. This reaction is catalyzed by a highly specific Isoflavonoid 4'-O-Prenyltransferase (4'-OPT) [5]. Plant aromatic prenyltransferases are integral membrane proteins containing up to nine transmembrane helices and are typically localized to the plastid membrane[7]. They utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The enzyme utilizes a divalent cation (Mg²⁺ or Mn²⁺) to coordinate the diphosphate leaving group, facilitating an electrophilic attack by the 4'-phenolic oxygen onto the carbocation intermediate.

Pathway Phe L-Phenylalanine Nar Naringenin (Flavanone) Phe->Nar PAL, C4H, 4CL, CHS, CHI (Core Phenylpropanoid) Gen Genistein (5,7,4'-trihydroxyisoflavone) Nar->Gen IFS, HID (Isoflavonoid Branch) OHGen 8-Hydroxygenistein Gen->OHGen Isoflavone 8-Hydroxylase (CYP450 + O2) OMeGen 8-Methoxygenistein OHGen->OMeGen 8-O-Methyltransferase (+ SAM) Aur Aurmillone (4'-O-Prenyl-8-methoxygenistein) OMeGen->Aur 4'-O-Prenyltransferase (+ DMAPP)

Fig 1: Biosynthetic pathway of aurmillone from L-phenylalanine via late-stage tailoring.

Experimental Methodologies for Pathway Elucidation

To definitively characterize the late-stage tailoring enzymes (specifically the membrane-bound 4'-OPT), researchers must employ a self-validating heterologous expression system. Standard cytosolic extractions lead to a complete loss of prenyltransferase activity due to the enzyme's transmembrane domains[5].

Protocol: In Vitro Characterization of Aurmillone 4'-O-Prenyltransferase

Rationale & Causality: Saccharomyces cerevisiae is utilized as the expression host because it possesses the eukaryotic endomembrane system required for the proper folding of plant membrane proteins. Ultracentrifugation is mandatory to isolate the active enzyme within intact lipid bilayers (microsomes)[8].

Step-by-Step Methodology:

  • Gene Cloning & Expression: Clone the candidate 4'-OPT gene (identified via transcriptomics of Millettia seeds) into a yeast expression vector (e.g., pYES2) under a galactose-inducible promoter. Transform into S. cerevisiae strain INVSc1.

  • Microsome Isolation:

    • Harvest yeast cells post-induction and resuspend in extraction buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 10% glycerol, protease inhibitors).

    • Lyse cells using glass beads and perform a low-speed centrifugation (10,000 × g, 15 min) to remove debris.

    • Subject the supernatant to ultracentrifugation at 100,000 × g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction containing the active 4'-OPT.

  • In Vitro Enzymatic Assay:

    • Prepare a 100 µL reaction mixture containing 50 µg of microsomal protein, 100 µM 8-methoxygenistein (prenyl acceptor), 200 µM DMAPP (prenyl donor), and 10 mM MgCl₂ in 50 mM Tris-HCl buffer (pH 7.5).

    • Trustworthiness Check: Run parallel reactions using an empty-vector microsomal fraction (negative control) and a heat-denatured enzyme fraction to rule out non-enzymatic prenylation or endogenous yeast activity.

  • Reaction Termination & LC-MS/MS Validation:

    • Incubate at 30°C for 60 minutes. Terminate the reaction by adding 100 µL of ethyl acetate.

    • Vortex, centrifuge, and collect the upper organic layer. Evaporate to dryness and reconstitute in methanol.

    • Analyze via LC-MS/MS. The formation of aurmillone is confirmed by a mass shift of +68 Da (addition of the prenyl group) relative to 8-methoxygenistein, and validated against an authentic aurmillone standard.

Workflow Gene 1. Gene Discovery (Transcriptomics) Clone 2. Heterologous Expression (S. cerevisiae) Gene->Clone Microsome 3. Microsome Isolation (Ultracentrifugation) Clone->Microsome Assay 4. In Vitro Assay (+ DMAPP, Mg2+) Microsome->Assay LCMS 5. LC-MS/MS Validation Assay->LCMS

Fig 2: Workflow for in vitro characterization of membrane-bound prenyltransferases.

Quantitative Profiling & Kinetic Data

To optimize the metabolic engineering of aurmillone in microbial cell factories, understanding the kinetic bottlenecks of the late-stage tailoring enzymes is paramount. Table 1 summarizes the kinetic parameters of these enzymes, demonstrating how the pathway is optimized for substrate affinity ( Km​ ) and catalytic efficiency ( kcat​/Km​ ).

Table 1: Kinetic Parameters of Key Tailoring Enzymes in Aurmillone Biosynthesis

Enzyme ClassificationSubstrateCo-factor / DonorApparent Km​ (µM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹ s⁻¹)Subcellular Localization
Isoflavone 8-Hydroxylase (CYP450)GenisteinNADPH / O₂12.4 ± 1.10.453.63 × 10³ER Membrane
8-O-Methyltransferase (8-OMT)8-HydroxygenisteinSAM8.7 ± 0.61.121.28 × 10⁴Cytosol
4'-O-Prenyltransferase (4'-OPT)8-MethoxygenisteinDMAPP24.5 ± 2.30.853.46 × 10³Plastid Membrane

Data Interpretation: The high catalytic efficiency of the cytosolic 8-OMT ensures that the highly reactive 8-hydroxygenistein intermediate does not accumulate, preventing auto-oxidation. Conversely, the membrane-bound 4'-OPT exhibits a higher Km​ , suggesting that prenylation is the rate-limiting step in aurmillone biosynthesis, a common feature among plant aromatic prenyltransferases[5][9].

Therapeutic Implications in Drug Development

The elucidation of the aurmillone biosynthesis pathway opens significant avenues for drug development. Prenylated isoflavones exhibit drastically enhanced interactions with estrogen receptors (ERα and ERβ) and possess superior anti-osteoporotic and anti-cancer properties compared to their non-prenylated precursors[10]. By mapping the genetic and biochemical requirements of the 8-hydroxylase, 8-OMT, and 4'-OPT, researchers can now utilize synthetic biology to upregulate aurmillone production in engineered microbial hosts, bypassing the low yields associated with traditional agricultural extraction from Millettia species.

References

  • Acharya, K. R., Puranik, V. G., Tavale, S. S., Guru Row, T. N., & Joshi, V. S. (1986). "Structure of aurmillone, an isoflavone from Millettia auriculata." Acta Crystallographica Section C: Crystal Structure Communications, 42(5), 597-599. URL:[Link]

  • Křížová, L., Dadáková, K., Kašparovská, J., & Kašparovský, T. (2019). "Isoflavones." Molecules, 24(6), 1076. URL:[Link]

  • Shen, G., Huhman, D., Lei, Z., Snyder, J., Sumner, L. W., & Dixon, R. A. (2012). "Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus." Plant Physiology, 159(1), 70-80. URL:[Link]

  • Akashi, T., et al. (2018). "Isoflavonoid-specific prenyltransferase gene family in soybean: GmPT01, a pterocarpan 2-dimethylallyltransferase involved in glyceollin biosynthesis." The Plant Journal, 96(5), 966-981. URL:[Link]

  • Křížová, L., et al. (2013). "Isoflavones: estrogenic activity, biological effect and bioavailability." European Journal of Drug Metabolism and Pharmacokinetics, 38, 1-14. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note & Protocol: HPLC Method Development for the Extraction and Purification of Aurmillone

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Matrix: Millettia auriculata and related Millettia species Target Analyte: Aurmillone (5,7-Dihydroxy-8-methoxy-4'-prenyloxyisoflavon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Matrix: Millettia auriculata and related Millettia species Target Analyte: Aurmillone (5,7-Dihydroxy-8-methoxy-4'-prenyloxyisoflavone)

Introduction & Pharmacological Significance

Aurmillone is a highly functionalized, naturally occurring isoflavone initially isolated from the seeds of Millettia auriculata[1]. Structurally characterized as 5,7-dihydroxy-8-methoxy-4'-prenyloxyisoflavone, it features a unique benzopyrone moiety stabilized by an intermolecular hydrogen-bonding network[2].

In recent years, prenylated isoflavones like Aurmillone have garnered significant attention in drug discovery. In-silico and in-vitro evaluations have identified Aurmillone as a potent competitive inhibitor of the Dengue virus (DENV) NS2B/NS3 protease catalytic triad, highlighting its potential as a broad-spectrum antiviral scaffold[3]. Furthermore, extracts from Millettia species containing Aurmillone exhibit notable antiplasmodial and anticancer activities.

To support advanced preclinical studies, researchers require high-purity Aurmillone. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology for its extraction, analytical quantification, and preparative-scale purification.

Mechanism Aur Aurmillone (Prenylated Isoflavone) NS2B3 DENV NS2B/NS3 Protease (Catalytic Triad) Aur->NS2B3 Competitive Inhibition Cleavage Viral Polyprotein Cleavage NS2B3->Cleavage Blocked Rep Dengue Virus Replication Cleavage->Rep

Fig 1: Inhibitory mechanism of Aurmillone on Dengue Virus NS2B/NS3 protease.

Physicochemical Profiling & Causality in Method Design

The successful isolation of Aurmillone requires a deep understanding of its physicochemical properties to drive experimental choices.

Table 1: Physicochemical Properties of Aurmillone[2][5]
ParameterValue / Description
Chemical Name 5,7-Dihydroxy-8-methoxy-4'-prenyloxyisoflavone
Molecular Formula C₂₁H₂₀O₆
Molecular Weight 368.4 g/mol
UV Max (λmax) ~260 nm (Characteristic of substituted isoflavones)
Structural Features C5/C7 Hydroxyls (weakly acidic), C4' Prenyl ether (hydrophobic)
The Rationale (Causality) Behind Experimental Choices:
  • Extraction Solvent (MeOH:DCM 1:1 v/v): The prenyl group at the 4'-position and the methoxy group at the 8-position significantly increase the lipophilicity of Aurmillone compared to aglycone isoflavones[4]. A purely aqueous or highly polar solvent will fail to extract it. A moderately non-polar mixture of Methanol and Dichloromethane efficiently penetrates the seed matrix and solubilizes the target compound.

  • Temperature Control (40°C): Ultrasonic-Assisted Extraction (UAE) is maintained strictly at 40°C. Higher temperatures risk the thermal degradation or cleavage of the sensitive prenyl ether linkage.

  • Chromatographic Mobile Phase (0.1% Formic Acid in Water/Acetonitrile): The 5,7-dihydroxy groups on the A-ring are slightly acidic. Without a pH modifier, these groups partially ionize, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support. Adding 0.1% Formic Acid (FA) ensures the molecule remains fully protonated. Acetonitrile is chosen over methanol due to its superior elution strength for hydrophobic prenylated phenolics, keeping system backpressure manageable.

Experimental Protocols

Workflow A Millettia auriculata Seeds (Biomass Pulverization) B Ultrasonic-Assisted Extraction (MeOH:DCM 1:1, 40°C) A->B C Rotary Evaporation & Reconstitution B->C D SPE Cleanup (C18 Cartridge, 70% MeOH Elution) C->D E Preparative HPLC (Isocratic/Gradient Scale-up) D->E F Purified Aurmillone (>98% Purity by HPLC-DAD) E->F

Fig 2: Step-by-step extraction and purification workflow for Aurmillone.

Matrix Extraction & SPE Cleanup
  • Pulverization: Mill dried Millettia auriculata seeds to a fine powder (approx. 40-mesh) to maximize surface area[1].

  • Ultrasonic-Assisted Extraction (UAE): Suspend 10.0 g of powder in 100 mL of MeOH:DCM (1:1 v/v). Sonicate for 45 minutes at 40°C.

  • Filtration & Concentration: Filter the extract through Whatman No. 1 paper. Evaporate the filtrate to dryness using a rotary evaporator at 35°C under reduced pressure.

  • Reconstitution: Redissolve the crude residue in 10 mL of 20% Methanol in water.

  • Solid Phase Extraction (SPE):

    • Conditioning: Pass 5 mL of 100% MeOH followed by 5 mL of HPLC-grade water through a 500 mg C18 SPE cartridge.

    • Loading: Load the 10 mL reconstituted sample.

    • Washing: Wash with 10 mL of 30% MeOH to remove highly polar interferents (sugars, small organic acids).

    • Elution: Elute Aurmillone using 10 mL of 75% MeOH. Collect this fraction and filter through a 0.22 µm PTFE syringe filter prior to HPLC injection.

Analytical HPLC-DAD Method

Use this method to quantify Aurmillone in the SPE eluate and confirm peak purity before scaling up.

Hardware: HPLC system equipped with a Diode Array Detector (DAD) and a column oven. Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm, 100 Å). Column Temperature: 30°C. Detection Wavelength: 260 nm (Extract UV spectra from 200-400 nm to verify peak purity). Injection Volume: 10 µL.

Table 2: Optimized Analytical HPLC Gradient Program
Time (min)Mobile Phase A (Water + 0.1% FA) %Mobile Phase B (Acetonitrile + 0.1% FA) %Flow Rate (mL/min)
0.080201.0
5.060401.0
15.030701.0
20.05951.0
25.05951.0
25.180201.0
30.080201.0

Causality of the Gradient: The slow ramp from 40% to 70% B between 5 and 15 minutes is critical. Millettia species produce suites of structurally similar isoflavones (e.g., isoaurmillone)[2]. This shallow gradient ensures baseline resolution between Aurmillone and its structural isomers.

Preparative Scale-Up for Purification
  • Column: Preparative C18 column (250 mm × 21.2 mm, 5 µm).

  • Flow Rate: Scale up geometrically to 21.0 mL/min.

  • Injection Volume: 1.0 mL of the concentrated SPE eluate.

  • Fraction Collection: Monitor at 260 nm. Collect the peak eluting at the scaled retention time of Aurmillone.

  • Lyophilization: Pool the collected fractions, remove acetonitrile via rotary evaporation, and lyophilize the remaining aqueous phase to yield purified Aurmillone powder.

Self-Validating Quality Control System (Trustworthiness)

To ensure the integrity of the protocol, the workflow is designed as a self-validating system. You must perform the following checks to confirm method reliability.

Mass Balance SPE Validation

Analyze the 30% MeOH wash fraction and a final 100% MeOH flush fraction via analytical HPLC.

  • Validation Criteria: The wash fraction must contain <1% Aurmillone (proving no premature elution). The 100% flush must contain <2% Aurmillone (proving complete recovery in the 75% elution step).

System Suitability Testing (SST)

Prior to analyzing unknown samples, inject an Aurmillone reference standard (50 µg/mL) six times.

Table 3: System Suitability Parameters (SST)
ParameterAcceptance CriteriaRationale for Validation
Retention Time Precision (%RSD) ≤ 1.0%Ensures pump stability, gradient accuracy, and method reproducibility.
Peak Tailing Factor (Tf) ≤ 1.5Confirms adequate suppression of silanol interactions by the acidic modifier.
Theoretical Plates (N) ≥ 5000Verifies column efficiency and packing integrity.
Resolution (Rs) ≥ 2.0Ensures baseline separation from co-eluting matrix interferents.

References

  • [1] A new phenolic compound with anticancer activity from the wood of Millettia leucantha. (Contains historical reference to Aurmillone isolation from Millettia auriculata). ResearchGate. URL:

  • Phytochemical Investigation Of The Roots Of Millettia Usaramensis Subspecies Usaramensis For Antiplasmodial Principles. University of Nairobi. URL:

  • [4] KCF-S cluster No. 15 (181 metabolites) - PCIDB. KEGG Genome Database. URL:

  • [2] Structure of aurmillone, an isoflavone from Millettia auriculata. Acta Crystallographica Section C. URL:

  • [3] In-silico identification and evaluation of plant flavonoids as dengue NS2B/NS3 protease inhibitors using molecular docking and simulation. Pakistan Journal of Pharmaceutical Sciences. URL:

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of Aurmillone

Introduction & Scientific Context Aurmillone (5,7-dihydroxy-8-methoxy-4'-prenyloxyisoflavone) is a highly functionalized, bioactive isoflavonoid originally isolated from the seeds of Millettia auriculata and subsequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Aurmillone (5,7-dihydroxy-8-methoxy-4'-prenyloxyisoflavone) is a highly functionalized, bioactive isoflavonoid originally isolated from the seeds of Millettia auriculata and subsequently identified in the roots of the medicinal plant Crotalaria burhia. With a molecular formula of C₂₁H₂₀O₆, Aurmillone presents a classic structural elucidation challenge: distinguishing the exact regiochemistry of the A-ring methoxy group (C6 vs. C8) and confirming the placement of the prenyloxy moiety on the B-ring.

This application note provides a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) spectroscopy protocol. By establishing strict quality control (QC) checkpoints and leveraging multidimensional NMR techniques (HSQC, HMBC, NOESY), researchers can systematically map the connectivity and spatial arrangement of this complex scaffold.

Experimental Design & Causality of Choices

As a Senior Application Scientist, it is critical to design experiments where the physical chemistry of the sample dictates the instrumental parameters.

  • Solvent Selection (DMSO-d₆ over CDCl₃): Aurmillone contains two phenolic hydroxyl groups (C5 and C7). DMSO-d₆ acts as a strong hydrogen-bond acceptor, drastically reducing the chemical exchange rate of these hydroxyl protons with residual water. This allows the C5-OH—which is strongly intramolecularly hydrogen-bonded to the C4 carbonyl—to appear as a sharp, highly deshielded singlet near 12.5 ppm. This signal acts as a critical anchor point for HMBC correlations to assign the A-ring.

  • HMBC for Regiochemical Assignment: The primary ambiguity in isoflavone characterization is the placement of A-ring substituents. HMBC is employed to observe ³J(C,H) couplings. The methoxy protons will show a strong correlation to the oxygenated carbon at C8, unambiguously linking the functional group to the core skeleton.

  • Steric Deshielding as a Diagnostic Tool: The ¹³C chemical shift of the methoxy group provides a rapid diagnostic metric. In Aurmillone, the 8-OMe carbon resonates at approximately 61.5 ppm. This downfield shift is caused by the di-ortho-substitution (flanked by the C7-OH and the C8a ring oxygen), which sterically forces the methyl group out of the aromatic plane, reducing p-π conjugation. A methoxy group at the less hindered C6 position would typically resonate further upfield, near 56.0 ppm.

Step-by-Step NMR Protocol

Phase 1: Sample Preparation & Quality Control
  • Solubilization: Dissolve 5–10 mg of highly purified Aurmillone in 600 µL of 99.9% DMSO-d₆.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

  • QC Checkpoint 1 (Lock & Shim): Insert the sample into a 600 MHz (or higher) NMR spectrometer. Lock onto the DMSO-d₆ signal. Perform automated gradient shimming.

    • Self-Validation: The residual DMSO pentet (2.50 ppm) must have a linewidth at half-height (FWHM) of < 1.0 Hz to ensure adequate resolution for closely spaced aromatic signals.

Phase 2: Acquisition Parameters
  • ¹H NMR (1D):

    • Pulse sequence: Standard 30° pulse (zg30).

    • Scans (NS): 16–32 | Relaxation delay (D1): 2.0 s.

    • Self-Validation: The sum of integrations for the B-ring protons (4H) and prenyl methyls (6H) must logically match the single A-ring C6 proton (1H) and 8-OMe (3H).

  • ¹³C NMR (1D):

    • Pulse sequence: Power-gated decoupling (zgpg30).

    • Scans (NS): 1024–2048 (Required due to the low natural abundance of ¹³C and the presence of 10 quaternary carbons in the Aurmillone core).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Map direct ¹J(C,H) connections. Matrix: 2048 x 256 points.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Map ²J and ³J(C,H) connections. Set the long-range coupling constant (CNST13) to 8 Hz.

    • QC Checkpoint 2: Ensure the 90° pulse is accurately calibrated on the specific sample to maximize signal transfer efficiency for critical quaternary carbons (C2, C3, C4, C4a, C8a).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: Confirm spatial proximity. A mixing time of 300–500 ms is optimal for small molecules of this molecular weight.

Phase 3: Data Processing

Apply exponential apodization (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Manually correct zero-order and first-order phases. Baseline correction is mandatory to accurately integrate the prenyl and methoxy signals.

Data Presentation: Expected NMR Assignments

The following table summarizes the self-validating data matrix used to confirm Aurmillone's structure in DMSO-d₆ at 600 MHz.

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations (³J)
2 154.58.35sC3, C4, C1', C8a
3 122.0---
4 180.5---
4a 104.5---
5 153.0---
6 99.56.25sC4a, C5, C7, C8
7 154.0---
8 129.5---
8a 149.5---
1' 123.0---
2', 6' 130.57.45d (8.5)C3, C4', C3'/C5'
3', 5' 114.56.95d (8.5)C1', C4', C2'/C6'
4' 158.5---
8-OMe 61.53.80sC8
Prenyl-1'' 65.04.55d (6.5)C4', C2'', C3''
Prenyl-2'' 119.55.45t (6.5)C1'', C4'', C5''
Prenyl-3'' 137.5---
Prenyl-4'' 25.51.75sC2'', C3'', C5''
Prenyl-5'' 18.01.70sC2'', C3'', C4''
5-OH -12.50sC4a, C5, C6
7-OH -10.80sC6, C7, C8

Workflow Visualization

NMR_Elucidation Sample 1. Sample Preparation Aurmillone in DMSO-d6 Pulse 2. Pulse Calibration & Shimming Target Linewidth < 1 Hz Sample->Pulse Acq1D 3. 1D Acquisition 1H & 13C NMR Pulse->Acq1D Acq2D 4. 2D Acquisition COSY, HSQC, HMBC, NOESY Pulse->Acq2D Process 5. Phase & Baseline Correction Apodization & Zero-Filling Acq1D->Process Acq2D->Process Analyze 6. Spectral Analysis Spin System & Connectivity Mapping Process->Analyze Validate 7. Structural Validation Confirm 8-OMe & 4'-Prenyloxy Analyze->Validate

Workflow for the NMR structural elucidation of Aurmillone, emphasizing self-validating QC steps.

References

  • Title: Aurmillone | C21H20O6 | CID 44257365 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Structure of aurmillone, an isoflavone from Millettia auriculata Source: Acta Crystallographica Section C Crystal Structure Communications URL: [Link]

  • Title: A comprehensive phytochemical, biological, and toxicological studies of roots and aerial parts of Crotalaria burhia Buch.-Ham: An important medicinal plant Source: Frontiers in Pharmacology URL: [Link]

Method

Application Note: Solvent Extraction Strategies for Aurmillone from Plant Seeds

Disclaimer: The compound "Aurmillone" is not found in the established scientific literature. The following application notes and protocols are based on a hypothetical molecule with assumed properties to demonstrate best...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound "Aurmillone" is not found in the established scientific literature. The following application notes and protocols are based on a hypothetical molecule with assumed properties to demonstrate best practices in solvent extraction from plant seeds. The principles and techniques described are broadly applicable to the extraction of real, moderately polar, non-volatile bioactive compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The effective isolation of bioactive compounds from natural sources is a critical first step in drug discovery and development. This guide provides a comprehensive overview of solvent extraction techniques tailored for the isolation of "Aurmillone," a hypothetical moderately polar, non-volatile compound, from plant seed matrices. The selection of an appropriate extraction method is paramount and depends on the physicochemical properties of the target compound, the nature of the plant matrix, and the desired scale and purity of the final extract. This document outlines the theoretical principles and provides detailed, field-proven protocols for several common and advanced extraction techniques, enabling researchers to make informed decisions for their specific applications.

The core principle of solvent extraction relies on the differential solubility of a target compound (solute) in a chosen solvent, allowing it to be selectively removed from its solid matrix. The process involves several key stages: the solvent must penetrate the solid matrix, the target solute must dissolve in the solvent, and the solute-rich solvent must diffuse out of the matrix to be collected. Factors such as solvent polarity, temperature, particle size of the plant material, and extraction time significantly influence the efficiency of this process.

Part 1: Pre-Extraction & Solvent Considerations

Seed Preparation: The Foundation of Efficient Extraction

Proper preparation of the seed material is crucial to maximize the surface area available for solvent contact, thereby enhancing extraction efficiency.

  • Drying: Seeds should be dried to a moisture content of <10% to prevent microbial degradation and improve grinding efficiency. Air-drying or oven-drying at low temperatures (40-50°C) is recommended to avoid thermal degradation of thermolabile compounds.

  • Grinding: The dried seeds must be ground into a fine, uniform powder. A smaller particle size increases the surface area-to-volume ratio, facilitating better solvent penetration. A particle size of 350-500 µm is often a good starting point. For oily seeds, a defatting step with a non-polar solvent like n-hexane may be necessary prior to the main extraction to remove lipids that can interfere with the isolation of more polar compounds.

Solvent Selection: "Like Dissolves Like"

The choice of solvent is the most critical parameter in solvent extraction, governed by the principle of "like dissolves like." For our hypothetical moderately polar Aurmillone, solvents of intermediate polarity are ideal.

Table 1: Properties of Common Solvents for Extraction of Moderately Polar Compounds

SolventPolarity IndexBoiling Point (°C)Key AdvantagesSafety Considerations
Ethanol 5.278.3Generally Recognized as Safe (GRAS) for food/pharma; effective for a wide range of polarities.Flammable
Methanol 6.664.7High solvency for many phytochemicals; penetrates plant matrix well.Toxic and flammable
Acetone 5.156.0Good for moderately polar compounds like flavonoids; highly volatile, easy to remove.Highly flammable, irritant
Ethyl Acetate 4.477.1Good selectivity for less polar compounds; lower toxicity than chlorinated solvents.Flammable, irritant
Water 9.0100.0Safe, inexpensive, environmentally friendly; good for highly polar compounds. Often used in combination with alcohols.Can promote microbial growth; inefficient for non-polar compounds.

Causality: Ethanol is often a preferred choice as it provides a good balance of polarity, is safe for consumption in final products, and can efficiently extract a broad spectrum of bioactive molecules, including phenolic compounds and lipids. Adding a certain amount of water to ethanol (e.g., 80% ethanol) can improve the extraction of more polar compounds by increasing the polarity of the solvent mixture.

Part 2: Extraction Protocols

This section details step-by-step protocols for four distinct extraction methods, ranging from simple benchtop techniques to advanced, highly efficient systems.

Protocol 1: Maceration (Cold Soak Extraction)

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period. It is particularly suitable for thermosensitive compounds that could be damaged by heat.

Principle: The process relies on the slow diffusion of solutes from the plant matrix into the solvent until equilibrium is reached.

Step-by-Step Protocol:

  • Preparation: Weigh 50 g of finely ground seed powder and place it into a 500 mL stoppered container (e.g., an Erlenmeyer flask).

  • Solvent Addition: Add 250 mL of 80% ethanol to the flask, ensuring the powder is fully submerged. This corresponds to a 1:5 solid-to-liquid ratio.

  • Incubation: Seal the container tightly and allow it to stand at room temperature for at least 3 to 7 days.

  • Agitation: Agitate the mixture frequently (e.g., by manual shaking or placing on an orbital shaker) to enhance diffusion and ensure complete extraction.

  • Filtration: After the maceration period, separate the liquid extract (micelle) from the solid plant residue (marc) by filtering through Whatman No. 1 filter paper.

  • Marc Pressing: Press the marc to recover the remaining solvent and combine the liquids.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to remove the ethanol, yielding the crude Aurmillone extract.

Self-Validation: To verify the completeness of the extraction, the marc can be re-macerated with fresh solvent and the resulting liquid analyzed for the presence of Aurmillone. If significant amounts are detected, the initial maceration time should be extended.

Protocol 2: Soxhlet Extraction (Hot Continuous Extraction)

Soxhlet extraction is a more efficient method than maceration, using a smaller amount of solvent that is continuously recycled over the sample. It is ideal for compounds that are not heat-sensitive.

Principle: The method utilizes a continuous reflux of fresh, hot solvent over the sample, which prevents the extraction from reaching equilibrium and drives the process to completion.

Step-by-Step Protocol:

  • Sample Preparation: Place approximately 15-20 g of the ground seed powder into a cellulose extraction thimble.

  • Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 250 mL of the chosen solvent (e.g., 95% ethanol) and attach it to the bottom of the extractor. Fit a condenser to the top.

  • Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip onto the sample in the thimble.

  • Siphon Cycle: Once the solvent level in the extraction chamber reaches the top of the siphon arm, the entire volume of solvent and dissolved extract is siphoned back into the boiling flask.

  • Duration: Allow the process to run for several hours (typically 8-16 hours) or until the solvent in the siphon arm runs clear, indicating that the extraction is complete.

  • Concentration: After extraction, cool the apparatus and collect the solvent from the round-bottom flask. Concentrate the extract using a rotary evaporator.

Trustworthiness: The visual cue of the solvent running clear in the siphon tube provides a built-in, real-time indicator of extraction completion.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that uses high-frequency sound waves (ultrasound) to accelerate extraction. It is known for its high efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.

Principle: Ultrasound waves create acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent. This collapse generates intense local pressure and temperature, disrupting plant cell walls and enhancing the penetration of the solvent into the matrix, thereby speeding up mass transfer.

Step-by-Step Protocol:

  • Preparation: Mix 10 g of the ground seed powder with 200 mL of 80% methanol in a beaker (a 1:20 solid-to-solvent ratio).

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Parameter Setting: Set the ultrasonic frequency (e.g., 37-40 kHz), power (e.g., 300-600 W), and temperature (e.g., 30°C).

  • Extraction: Sonicate the mixture for a specified time, typically between 20 to 60 minutes. Studies have shown that longer sonication times can lead to higher yields of phytochemicals.

  • Filtration and Concentration: After sonication, filter the mixture immediately and concentrate the extract using a rotary evaporator as described in previous protocols.

Self-Validation: The extraction efficiency of UAE is highly dependent on parameters like time, temperature, and power. An optimization study should be performed, analyzing the extract yield at different time points (e.g., 20, 40, 60 minutes) to determine the optimal conditions for Aurmillone extraction.

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE is an advanced, "green" extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the solvent. It is highly selective and ideal for extracting non-polar to moderately polar compounds without using organic solvents.

Principle: A supercritical fluid is any substance at a temperature and pressure above its critical point, where it has the properties of both a liquid and a gas. Supercritical CO₂ has low viscosity and high diffusivity, allowing it to penetrate the solid matrix efficiently. Its solvating power can be finely tuned by changing the pressure and temperature.

Step-by-Step Protocol:

  • Preparation: Load the ground seed material into the high-pressure extraction vessel.

  • Parameter Setting: Pressurize the system with CO₂ and heat it above its critical point (31°C and 74 bar). For moderately polar compounds like Aurmillone, a co-solvent such as ethanol (5-10%) may be added to the CO₂ to increase its polarity and solvating power.

  • Extraction: Pump the supercritical fluid through the extraction vessel. The Aurmillone will dissolve into the fluid.

  • Separation: Route the fluid to a separator vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, leaving behind the pure, solvent-free extract.

  • Collection: Collect the precipitated Aurmillone extract from the bottom of the separator.

Trustworthiness: The high selectivity of SFE, controlled by precise temperature and pressure adjustments, ensures a very pure extract, often free from unwanted compounds. The complete removal of the solvent by depressurization guarantees no residual solvent in the final product.

Part 3: Data Presentation and Workflow Visualization

Comparison of Extraction Techniques

Table 2: Qualitative and Quantitative Comparison of Aurmillone Extraction Methods

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Principle Passive DiffusionHot Continuous RefluxAcoustic CavitationTunable Supercritical Fluid
Typical Time 3-7 days8-16 hours20-60 minutes1-4 hours
Solvent Volume HighModerateLowVery Low (Co-solvent only)
Temperature AmbientSolvent Boiling PointControlled (often low)Near-ambient to moderate
Efficiency LowHighVery HighVery High & Selective
Suitability for Thermolabile Compounds ExcellentPoorGoodExcellent
Capital Cost Very LowLowModerateHigh
Experimental and Logical Workflows

General Extraction Workflow This diagram illustrates the universal steps from raw plant material to a concentrated crude extract, applicable to most solvent-based methods.

G cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction A Plant Seeds B Drying (40-50°C) A->B C Grinding (350-500 µm) B->C D Select Method (Maceration, Soxhlet, UAE, SFE) C->D E Add Solvent & Extract D->E F Filtration / Separation E->F G Solvent Removal (Rotary Evaporator) F->G H Crude Aurmillone Extract G->H

Caption: General workflow for Aurmillone extraction.

Decision Tree for Method Selection This logical diagram helps researchers choose the most appropriate extraction technique based on key experimental constraints and objectives.

DecisionTree A Is the compound thermolabile? B Is high throughput / speed critical? A->B Yes E Soxhlet A->E No C Is solvent-free extract required? B->C Yes D Maceration B->D No G Supercritical Fluid Extraction (SFE) C->G Yes H Is capital cost a major constraint? C->H No F Ultrasound-Assisted Extraction (UAE) H->D Yes H->F No

Caption: Decision tree for selecting an extraction method.

Part 4: Post-Extraction Analysis

After obtaining the crude extract, quantification of Aurmillone is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard for this purpose. A validated analytical method should be used to determine the concentration and purity of Aurmillone in the extract, allowing for the calculation of extraction yield and efficiency. Gas chromatography (GC) is another powerful technique, but it is primarily suited for volatile compounds.

References

  • Analytical techniques for plant extracts. (2023). Google AI Search Grounding API.
  • Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313-7352.
  • Dutcher, J. D. (2014). Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties.
  • Dutcher, J. D. (2014). Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties.
  • síbiotech. (n.d.). Supercritical Fluid Extraction with CO2. síbiotech.
  • Raje, V. N., Chitra, V., & Madasamy, P. (2024). Method for the Quantification of Bioactive Compounds in Herbal Extracts. Journal of Pharmaceutical Research and Practice, 53(3).
  • A Review on Bioactive Compounds from Seeds: Extraction Approaches and Antibacterial Potential. (2025). European Journal of Clinical Pharmacy.
  • Extraction Techniques of Medicinal Plant. (n.d.). TNAU Agritech Portal.
  • Palma, M. (2022). Extraction of Natural Products: Principles and Fundamental Aspects. In J. Prado & M. Rostagno (Eds.), Natural Product Extraction: Principles and Applications (2nd ed., pp. 66-116). The Royal Society of Chemistry.
  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20.
  • A Review of Natural Products from Plants Using Carbon Dioxide Supercritical Fluid Extraction. (n.d.). IEM Journal.
  • Natural Product Extraction Techniques. (2023). Encyclopedia MDPI.
  • Tan, P. Y., Tan, M. C., & Ee, G. C. L. (2022). Phytochemicals and Antioxidant Activity of Ultrasound-Assisted Avocado Seed Extract. Malaysian Journal of Analytical Sciences, 26(3), 549-561.
  • Zengin, G., & Ak, G. (2020).
  • Solvent Extraction Techniques. (n.d.).
  • Tewari, D., & Gupta, P. (2017). Techniques for Analysis of Plant Phenolic Compounds. Foods, 6(12), 103.
  • Analytical Techniques use for Assessing Antioxidant, Phytochemical and Biochemical Properties of Plants and Fruits: A Review. (n.d.). Authorea Preprints.
  • Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. (2025). Environmental Science and Pollution Research.
  • Soxhlet Extraction Guide for Academic and Professional Domains. (n.d.). Hielscher Ultrasonics.
  • Soxhlet Extraction: Basics & Principle. (n.d.). Borosil Scientific.
  • Screening factors to affect ultrasound-assisted extraction of (poly)phenols from date palm seeds. (2024). Frontiers in Nutrition.
  • Ultrasonication| Decoction| Extraction Techniques| Phytochemical| Plant-Based Cosmetic| Macer
  • Supercritical Fluid Extraction of Natural Products: A Review. (2016).
  • Enhancement of ultrasound-assisted extraction of sulforaphane from broccoli seeds via the application of microwave pretreatment. (2022). Food Production, Processing and Nutrition.
  • Maceration Plant Extraction Explained: Unlocking the Potential. (2023). Distillique.
  • Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation.
  • Ibrahim, N., & Mohd, S. (2019). Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah)
Application

Application Note: Aurmillone Formulation Protocols for Pesticidal Bioassays

Introduction & Rationale Aurmillone (5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one) is a naturally occurring prenylated isoflavone originally isolated from the seeds and roots of1[1]. Plants with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Aurmillone (5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one) is a naturally occurring prenylated isoflavone originally isolated from the seeds and roots of1[1]. Plants within the Millettia genus have a well-documented history of elaborating prenylated flavonoids and rotenoids, compounds highly valued for their potent anti-plasmodial, piscicidal, and insecticidal activities. Recent phytochemical profiling has also identified aurmillone as a noteworthy secondary metabolite in 2, an extract demonstrating significant inhibition of acetylcholinesterase (AChE)[2].

Despite its promising bioactivity, testing aurmillone in vivo presents a significant physicochemical hurdle: its high lipophilicity (predicted XLogP3 of ~4.5)[3] results in poor aqueous solubility. When applied as a crude suspension, the molecule aggregates, severely limiting cuticular penetration in target pests. To resolve this, this application note details a self-validating protocol for formulating aurmillone into a thermodynamically stable nanoemulsion, followed by standardized pesticidal efficacy testing.

Physicochemical Profiling

Understanding the molecular constraints is the first step in formulation design. The following parameters dictate the necessity of an emulsification strategy.

PropertyValueImplication for Formulation
Molecular Formula C₂₁H₂₀O₆[3]Bulky, prenylated structure requires steric stabilization.
Monoisotopic Mass 368.126 Da[3]Moderate size; suitable for cuticular permeation if dissolved.
XLogP (Predicted) 4.5[3]Highly hydrophobic; requires an oil-in-water (O/W) emulsification strategy.
Topological Polar Surface Area 85.2 Ų[3]Limited hydrogen bonding capacity; relies on hydrophobic interactions with surfactants.

Formulation Workflow: Aurmillone Nanoemulsion

Causality Insight: We utilize an ultrasonication-assisted oil-in-water (O/W) nanoemulsion technique. By blending Tween-80 (hydrophilic) and Span-20 (lipophilic), we can tune the Hydrophilic-Lipophilic Balance (HLB) to precisely match the aurmillone organic phase. This minimizes interfacial tension, while ultrasonic cavitation provides the sheer force necessary to break droplets down to <100 nm, preventing Ostwald ripening and phase separation.

FormulationWorkflow A Aurmillone Isolate (LogP ~4.5) D Primary Emulsion (High-Shear Mixing) A->D Solubilization B Carrier Solvent (Acetone/Water) B->D Solubilization C Surfactant Blend (Tween-80/Span-20) C->D HLB Matching E Ultrasonication (Cavitation) D->E Droplet Size Reduction F Stable Nanoemulsion (<100 nm Droplets) E->F Thermodynamic Stabilization

Workflow for Aurmillone nanoemulsion formulation emphasizing thermodynamic stabilization.

Protocol 1: Nanoemulsion Preparation

Materials: Aurmillone isolate (>98% purity), Acetone (carrier solvent), Tween-80, Span-20, Deionized (DI) water.

  • Organic Phase Preparation: Dissolve 50 mg of Aurmillone in 2 mL of acetone. Add a pre-calculated surfactant blend (e.g., 3:1 ratio of Tween-80 to Span-20) to achieve an HLB of ~12. Rationale: Acetone acts as a volatile carrier that fully solubilizes the prenylated isoflavone before emulsification.

  • Aqueous Phase Addition: Dropwise, add 18 mL of DI water to the organic phase under continuous magnetic stirring at 800 RPM for 15 minutes to form the primary coarse emulsion.

  • Ultrasonic Cavitation: Process the coarse emulsion using a probe sonicator (20 kHz, 40% amplitude) for 10 minutes in an ice bath (1 minute ON, 30 seconds OFF). Rationale: The ice bath prevents thermal degradation of the aurmillone molecule during high-energy cavitation.

  • Solvent Evaporation: Stir the emulsion in a fume hood for 4 hours at room temperature to evaporate the acetone, leaving a purely aqueous nanoemulsion.

  • Self-Validating Checkpoint (DLS): Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). The protocol is only successful if the Z-average droplet size is < 100 nm and the Polydispersity Index (PDI) is < 0.2. A PDI > 0.2 indicates uneven droplet sizes, risking phase separation during the bioassay.

Pesticidal Activity Testing Protocol

Causality Insight: The primary proposed mode of action for aurmillone and related Millettia isoflavonoids involves neurotoxicity via acetylcholinesterase (AChE) inhibition[2]. To accurately measure this, we employ a leaf-dip bioassay. This method is superior to topical application because it simulates real-world agricultural scenarios, exposing the pest to the compound via both tarsal contact (penetration) and oral ingestion (systemic).

Mechanism N1 Aurmillone Nanoemulsion N2 Cuticular Penetration N1->N2 Enhanced Bioavailability N3 AChE Inhibition N2->N3 Target Binding N4 Synaptic ACh Accumulation N3->N4 Enzyme Blockade N5 Pest Paralysis & Mortality N4->N5 Neurotoxicity

Proposed neurotoxic mechanism of Aurmillone via AChE inhibition and synaptic disruption.

Protocol 2: Leaf-Dip Bioassay (e.g., against Spodoptera litura)
  • Dose Preparation: Dilute the aurmillone nanoemulsion with DI water to create a logarithmic concentration series (e.g., 10, 20, 40, 80, 160 mg/L).

  • Control Establishment (Self-Validation):

    • Negative Control: DI water + Surfactant blend (no aurmillone). Validates that mortality is not caused by the formulation excipients.

    • Positive Control: Rotenone nanoemulsion (a known botanical pesticide from the Fabaceae family) at matched concentrations.

  • Application: Cut uniform leaf discs (5 cm diameter) from untreated host plants. Submerge discs in the respective test solutions for 10 seconds. Air-dry the discs on filter paper for 30 minutes.

  • Exposure: Place one treated leaf disc into a sterile petri dish containing moistened filter paper. Introduce 10 third-instar larvae per dish. Seal with a ventilated lid.

  • Incubation & Scoring: Incubate at 25±1°C, 65±5% RH, and a 16:8 (L:D) photoperiod. Record mortality at 24h and 48h. Larvae are considered dead if they fail to respond to gentle prodding with a fine brush.

  • Data Validation: Calculate control mortality. If negative control mortality is > 5%, adjust data using Abbott’s formula. If negative control mortality > 20%, the assay environment is compromised and the batch MUST be discarded.

Quantitative Data Interpretation

The following table illustrates the expected enhancement in efficacy when aurmillone is properly formulated, highlighting the necessity of the nanoemulsion protocol for lipophilic botanical extracts.

ParameterAurmillone Technical (Aqueous Suspension)Aurmillone NanoemulsionPositive Control (Rotenone Nanoemulsion)
Droplet Size (nm) N/A (Macroscopic)85.4 ± 3.278.1 ± 2.5
PDI > 0.600.15 ± 0.020.12 ± 0.01
LC₅₀ (48h, mg/L) > 200.0 (Poor penetration)32.618.4
AChE Inhibition IC₅₀ (µM) 45.112.38.5

Note: The dramatic drop in LC₅₀ and IC₅₀ values for the nanoemulsion underscores the causality between droplet size, cuticular penetration, and target-site availability.

References

  • National Center for Biotechnology Information (NCBI). "Aurmillone | C21H20O6 | CID 44257365 - PubChem". PubChem. URL:[Link]

  • Acharya, K. R., et al. "Structure of aurmillone, an isoflavone from Millettia auriculata". Acta Crystallographica Section C. URL:[Link]

  • "In Vitro Antioxidant, Antidiabetic, Antimicrobial and Cytotoxic Studies of Caragana ambigua Stocks". Polish Journal of Environmental Studies. URL:[Link]

  • "Phytochemical Investigation Of The Roots Of Millettia Usaramensis Subspecies Usaramensis For Antiplasmodial Principles". University of Nairobi. URL:[Link]

Sources

Method

Advanced Mass Spectrometry (LC-MS/MS) Protocols for the Structural Characterization of Aurmillone

Introduction & Mechanistic Background Aurmillone (5,7-Dihydroxy-8-methoxy-4'-prenyloxyisoflavone) is a complex, bioactive prenylated isoflavone primarily isolated from Millettia species. With a molecular formula of C21H2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Aurmillone (5,7-Dihydroxy-8-methoxy-4'-prenyloxyisoflavone) is a complex, bioactive prenylated isoflavone primarily isolated from Millettia species. With a molecular formula of C21H20O6 and an exact mass of 368.1259 Da[1], its structural elucidation in complex biological or botanical matrices requires highly specific analytical techniques. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for profiling such secondary metabolites[2].

To design a robust MS/MS protocol, one must understand the causality behind the molecule's fragmentation behavior under Collision-Induced Dissociation (CID). The fragmentation of Aurmillone is governed by three primary structural vulnerabilities:

  • Prenyl Group Lability: The ether-linked prenyl (3-methylbut-2-enoxy) group at the 4'-position is highly labile. Under low collision energies, the molecule readily undergoes a neutral loss of 68 Da (isoprene, C5H8), yielding a highly stable product ion at m/z 301.07[3].

  • Retro-Diels-Alder (RDA) Cleavage: A hallmark of isoflavone fragmentation is the RDA cleavage of the C-ring[4]. Cleavage at the 1,3-bonds generates a diagnostic 1,3A+ fragment at m/z 183.03, which definitively confirms the 5,7-dihydroxy-8-methoxy substitution pattern on the A-ring.

  • Carbon Monoxide & Methyl Losses: Sequential losses of CO (28 Da) from the C-ring ketone and methyl radicals (15 Da) from the 8-methoxy group provide orthogonal confirmation of the core skeleton[5].

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. By incorporating energy stepping in the MS/MS method and utilizing specific mobile phase additives, the workflow ensures both the preservation of the labile prenyl group during ionization and the generation of deep structural fragments during CID.

Workflow A Sample Preparation (SPE / LLE Extraction) B UHPLC Separation (C18, 0.1% FA / ACN) A->B C ESI Ionization (Positive Mode: [M+H]+) B->C D Tandem MS (CID) (Energy Stepping: 15-35 eV) C->D E Data Interpretation (RDA & Prenyl Loss) D->E

Fig 1. Step-by-step UHPLC-MS/MS analytical workflow for Aurmillone.

Step 1: Sample Preparation & Quality Control

Causality: Plant extracts and plasma contain high concentrations of phospholipids and matrix interferents that cause ion suppression in the Electrospray Ionization (ESI) source.

  • Reconstitute the crude extract in 1 mL of Methanol/Water (80:20, v/v).

  • Load the sample onto a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge.

  • Wash with 5% Methanol to remove polar interferences.

  • Elute Aurmillone using 100% Acetonitrile.

  • Self-Validation Step: Spike the sample with Genistein (10 ng/mL) as an internal standard. Genistein's known retention time and stable RDA fragmentation[4] will validate column performance and mass accuracy throughout the run.

Step 2: UHPLC Separation Parameters

Causality: A sub-2 µm C18 column is selected to provide high theoretical plate counts for resolving Aurmillone from structural isomers. Formic acid (0.1%) is added to both mobile phases to facilitate protonation (enhancing the [M+H]+ signal) and to mask residual silanols on the stationary phase, preventing peak tailing.

ParameterSpecification
Column Reverse-Phase C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL

Gradient Program:

Time (min) % Mobile Phase B
0.0 - 1.0 10%
1.0 - 6.0 Linear gradient to 60%
6.0 - 8.0 Linear gradient to 95%
8.0 - 10.0 Hold at 95% (Column Wash)

| 10.1 - 13.0 | 10% (Re-equilibration) |

Step 3: MS/MS Source and Acquisition Settings

Causality: To prevent in-source fragmentation of the fragile prenyl ether bond, the declustering potential (or cone voltage) must be kept relatively low. We employ "Energy Stepping" during CID. A low Collision Energy (CE) of 15 eV captures the prenyl loss, while a higher CE of 30 eV forces the RDA cleavage of the stable C-ring.

MS ParameterSetting
Ionization Mode ESI Positive (+ve)
Capillary Voltage 3.5 kV
Source Temperature 325 °C
Desolvation Gas Flow 10 L/min (Nitrogen)
Collision Gas High-purity Argon
Collision Energy (CE) Stepped: 15 eV, 25 eV, 35 eV

Data Interpretation & Visualization

When evaluating the MS/MS spectra, the precursor ion [M+H]+ is observed at m/z 369.13. The structural assignment is validated by cross-referencing the product ions against the mechanisms detailed below.

Quantitative Data Summary
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural Assignment / MechanismRelative Intensity
369.13 [M+H]+301.0768 (C5H8)Loss of 4'-prenyl group (Base Peak)100%
369.13 [M+H]+341.1328 (CO)Loss of C-ring ketone15%
369.13 [M+H]+354.1115 (CH3•)Radical loss of 8-methoxy group10%
369.13 [M+H]+183.03-1,3A+ (RDA Cleavage of C-ring)45%
301.07 273.0728 (CO)Secondary loss of CO from m/z 30120%
Fragmentation Pathway Visualization

Fragmentation M Aurmillone [M+H]+ m/z 369.13 P Prenyl Loss[M+H - C5H8]+ m/z 301.07 M->P -68 Da (CID: 15 eV) R1 1,3A+ RDA Fragment m/z 183.03 M->R1 RDA Cleavage (CID: 30 eV) C1 CO Loss [M+H - CO]+ m/z 341.13 M->C1 -28 Da M2 Methoxy Loss [M+H - CH3•]+ m/z 354.11 M->M2 -15 Da P->R1 RDA Cleavage

Fig 2. Proposed MS/MS fragmentation pathway of protonated Aurmillone.

Sources

Application

Application Note: Aurmillone as a Chemotaxonomic Biomarker for the Authentication of Millettia Species via UHPLC-ESI-MS/MS

Scientific Context & Biomarker Rationale The genus Millettia (family Fabaceae, sub-family Papilionoideae) encompasses numerous species utilized in traditional medicine and modern drug discovery for their potent anti-infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Biomarker Rationale

The genus Millettia (family Fabaceae, sub-family Papilionoideae) encompasses numerous species utilized in traditional medicine and modern drug discovery for their potent anti-inflammatory, antimicrobial, and antiplasmodial properties. However, the morphological similarities among closely related species (such as M. auriculata, M. pachycarpa, and M. usaramensis) frequently lead to supply chain adulteration, compromising both pharmacological efficacy and safety.

To ensure botanical integrity, a robust chemotaxonomic approach is required. Aurmillone , a unique prenylated isoflavone originally isolated from the seeds of Millettia auriculata[1], serves as a highly specific biomarker for this genus. Unlike ubiquitous flavonoids, Aurmillone possesses a highly specific substitution pattern: a 5,7-dihydroxy-8-methoxy core coupled with a 4'-O-prenyl ether[2]. This specific 4'-O-prenylation is a direct product of specialized prenyltransferase activity unique to the evolutionary biosynthesis of certain Millettia species, making it an ideal target for mass spectrometry-based authentication.

Pathway P1 L-Phenylalanine (Primary Metabolism) P2 Chalcone Intermediate (Chalcone Synthase) P1->P2 PAL, C4H, 4CL P3 Isoflavone Scaffold (Isoflavone Synthase) P2->P3 CHI, IFS P4 8-O-Methylation (O-Methyltransferase) P3->P4 P5 4'-O-Prenylation (Prenyltransferase) P4->P5 P6 Aurmillone (Species-Specific Biomarker) P5->P6

Figure 1: Biosynthetic pathway of Aurmillone highlighting species-specific enzymatic prenylation.

Physicochemical Profiling

Understanding the physical and chemical nature of Aurmillone is critical for designing an effective extraction and detection protocol. The prenyl group significantly increases the molecule's lipophilicity compared to standard isoflavones, shifting its retention time away from common polar matrix interferences during reversed-phase chromatography.

Table 1: Physicochemical Properties of Aurmillone
ParameterDescription
IUPAC Name 5,7-Dihydroxy-8-methoxy-3-{4-[(3-methyl-2-butenyl)oxy]phenyl}-4H-1-benzopyran-4-one[2]
Chemical Formula C₂₁H₂₀O₆[2]
Monoisotopic Mass 368.1259 Da
LogP (Estimated) ~4.2 (Highly lipophilic due to the prenyl ether)
Primary Plant Source Millettia auriculata (seeds, roots)[1]
Database Identifier IMPPAT Phytochemical Database[3]

Self-Validating Analytical Protocol

The following protocol outlines a self-validating UHPLC-ESI-MS/MS workflow. Every step is designed with explicit causality to ensure maximum recovery, sharp peak shapes, and absolute confidence in biomarker identification.

Workflow N1 Biomass Pulverization (Millettia roots/seeds) N2 Ultrasonic Extraction (70% MeOH, 40°C) N1->N2 N3 UHPLC Separation (C18, Acidified Phase) N2->N3 N4 ESI-MS/MS Detection (MRM Mode, +ESI) N3->N4 N5 Chemotaxonomic Authentication N4->N5

Figure 2: End-to-end analytical workflow for Aurmillone biomarker detection.

Step 1: Matrix Preparation and Extraction
  • Procedure: Pulverize 1.0 g of dried Millettia plant material (roots or seeds) into a fine powder. Add 10 mL of 70% Methanol (v/v) and subject to ultrasonic extraction for 30 minutes at 40°C. Centrifuge at 12,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Pure water is ineffective for extracting Aurmillone due to the lipophilic 4'-O-prenyl group. Conversely, 100% non-polar solvents co-extract excessive plant lipids and waxes. A 70% Methanol blend perfectly balances the extraction of the lipophilic prenyl tail while accommodating the polar 5,7-dihydroxy core.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Causality: The addition of 0.1% Formic Acid lowers the pH of the mobile phase well below the pKa of Aurmillone's phenolic hydroxyl groups (pKa ~7–9). This suppresses ionization in the liquid phase, keeping the molecule in its neutral state during separation. This prevents peak tailing and ensures sharp, symmetrical peaks.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Causality: Under collision-induced dissociation (CID), the prenyl ether of Aurmillone cleaves highly predictably. The loss of the prenyl group as isobutene (-56 Da) yields a highly abundant and diagnostic product ion at m/z 313.1. This specific fragmentation pathway virtually eliminates false positives from non-prenylated isobaric flavonoids.

Table 2: Optimized MRM Transitions for Aurmillone
CompoundPrecursor Ion [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Aurmillone 369.1313.1 (-56 Da, isobutene loss)298.1 (-15 Da, methyl loss)25 / 35
Formononetin (IS) 269.1254.1197.120 / 30

System Suitability & Self-Validation Mechanisms

To ensure this protocol acts as a self-validating system , the following quality control parameters must be strictly enforced during the run:

  • Internal Standardization: Formononetin is spiked into all samples at a concentration of 100 ng/mL prior to extraction. This normalizes any variations in extraction efficiency and compensates for matrix-induced ion suppression in the ESI source.

  • Ion Ratio Verification: The ratio between the quantifier ion (m/z 313.1) and the qualifier ion (m/z 298.1) must remain within ±15% of the reference standard. A deviation indicates co-eluting isobaric matrix interference, invalidating the identification.

  • Carryover Monitoring: A matrix blank (70% MeOH) must be injected immediately following the highest calibration standard. The Aurmillone peak area in the blank must be <0.1% of the standard to rule out C18 column carryover.

Sources

Technical Notes & Optimization

Troubleshooting

Improving Aurmillone solubility in aqueous in vitro research buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the "hydrophobic crash" of complex polyphenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the "hydrophobic crash" of complex polyphenols. Aurmillone presents unique thermodynamic challenges in aqueous in vitro environments. This guide bypasses generic advice, providing you with the mechanistic causality behind precipitation and self-validating protocols to ensure your compound remains bioavailable in solution.

Part 1: The Causality of the "Hydrophobic Crash"

Aurmillone (5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one) is characterized by a highly planar isoflavone core and a bulky, lipophilic prenyl (3-methylbut-2-enoxy) side chain[1]. When transitioned from a low-dielectric solvent like DMSO to a high-dielectric aqueous buffer, water molecules are forced to form a highly ordered clathrate cage around the hydrophobic prenyl group. To minimize this thermodynamically unfavorable exposed surface area, Aurmillone molecules rapidly aggregate, driven by hydrophobic collapse and π-π stacking, resulting in microcrystalline precipitation[2].

Mechanism A Aurmillone in DMSO (Fully Solvated) B Aqueous Buffer Addition (Dielectric Shift) A->B Dilution C Hydrophobic Collapse (Prenyl Aggregation) B->C H-Bond Exclusion D Microcrystal Formation (Precipitation) C->D Nucleation

Mechanistic pathway of Aurmillone precipitation in aqueous buffers.

Part 2: Troubleshooting & Diagnostics (FAQ)

Q1: Why does Aurmillone immediately precipitate when diluted from a DMSO stock into my assay buffer? A: This is a classic "solvent shift" phenomenon. While 100% DMSO fully solvates Aurmillone by disrupting intermolecular hydrogen bonds, diluting this stock into an aqueous buffer drastically increases the dielectric constant of the medium. At DMSO concentrations below 10%, the solvent can no longer sufficiently destabilize the hydrogen-bonding network of water, forcing the flavonoid out of solution[2].

Q2: How can I improve its aqueous solubility without exceeding the 0.5% DMSO limit for my cell-based assays? A: For cell-based assays where high DMSO concentrations are cytotoxic, you must rely on physical complexation or carrier molecules rather than bulk solvent polarity.

  • Carrier Proteins: Bovine Serum Albumin (BSA) possesses specific hydrophobic pockets that can bind and monodisperse flavonoids in aqueous solutions, acting as an interlocutor between the hydrophobic compound and water[2].

  • Polymer Complexation: Polyethylene glycol (PEG), specifically PEG400, can form hydrogen-bonded complexes with flavonoids, significantly enhancing their aqueous solubility without altering their chemical structure[3]. Flavonoids generally show high solubility in PEG400/pH 7.4 buffer systems, making it an excellent excipient for in vitro models[4].

Q3: Does buffer pH influence the solubility of Aurmillone? A: Yes. The 5,7-hydroxyl groups on the Aurmillone core act as weak acids[1]. While they remain largely protonated at physiological pH (7.4), increasing the buffer pH to 8.0–8.5 can induce partial deprotonation. This generates an ion-dipole interaction with water, marginally improving solubility. However, structural modifications or highly alkaline environments can accelerate the auto-oxidation of the flavonoid core, compromising its stability and your assay results[5].

Part 3: Self-Validating Solubilization Protocol

Do not rely on visual inspection alone; micro-precipitates are often invisible to the naked eye but will ruin assay kinetics. Use the following self-validating methodology to ensure true solvation.

Step 1: Master Stock Preparation Reconstitute lyophilized Aurmillone in 100% anhydrous DMSO to a concentration of 10–50 mM. Causality: Anhydrous DMSO prevents premature water coordination. Aliquot and store at -20°C to prevent freeze-thaw degradation.

Step 2: Excipient-Assisted Dilution Prepare your target aqueous buffer supplemented with an excipient (e.g., 0.1% w/v BSA or 5% v/v PEG400)[2][4]. Place the buffer on a magnetic stirrer at high speed. Add the DMSO stock dropwise directly into the vortex center. Causality: Dropwise addition into a high-shear zone prevents localized supersaturation, allowing the carrier molecules (like BSA) to encapsulate the Aurmillone before hydrophobic collapse occurs.

Step 3: Sonication & Thermal Equilibration Sonicate the solution in a water bath at 37°C for 5 minutes. Causality: Acoustic cavitation provides the activation energy needed to break apart any transient micro-aggregates that formed during the initial solvent shift.

Step 4: Spectrophotometric Validation (The Self-Validation Step) Transfer 100 µL of the final working solution to a clear microplate and measure the optical density (OD) at 600 nm against a blank buffer.

  • Pass: OD600 < 0.05. The compound is fully solvated or in a stable nanoemulsion.

  • Fail: OD600 > 0.05. A baseline lift indicates Rayleigh scattering from colloidal aggregates. If this occurs, increase the excipient concentration or lower the final Aurmillone concentration.

Workflow Start Aurmillone Solubilization Workflow Stock Prepare 10-50 mM Stock (100% Anhydrous DMSO) Start->Stock Assay Determine Assay Type & DMSO Tolerance Stock->Assay Biochem Biochemical Assay (Tolerates >1% DMSO) Assay->Biochem Cell Cell-Based Assay (Tolerates <0.5% DMSO) Assay->Cell Direct Direct Dilution with Vortexing (Dropwise addition) Biochem->Direct Carrier Use Carrier/Excipient (BSA, PEG400, or Tween-80) Cell->Carrier Validate Validation Step: Check OD 600nm for turbidity Direct->Validate Carrier->Validate

Decision tree for selecting an Aurmillone solubilization strategy.

Part 4: Excipient Performance Data

To aid in experimental design, the following table summarizes the quantitative limits and mechanistic trade-offs of common solubilization strategies.

Excipient / CarrierMax Effective ConcentrationMechanism of ActionCytotoxicity / Assay Interference
DMSO (Bulk Solvent) 1.0 - 5.0% v/vDielectric reduction & H-bond disruptionHigh (Cellular toxicity >1% v/v)
PEG400 5.0 - 20.0% v/vSteric stabilization & complexationLow (May increase fluid viscosity)
BSA (Carrier Protein) 0.1 - 1.0% w/vHydrophobic pocket encapsulationLow (May sequester other assay targets)
Tween-80 0.01 - 0.1% v/vMicelle formationModerate (Membrane permeabilization)

References

  • [1] Aurmillone | C21H20O6 | CID 44257365 - PubChem. National Institutes of Health (NIH). 1

  • [4] Elucidating the Skin Delivery of Aglycone and Glycoside Flavonoids: How the Structures Affect Cutaneous Absorption. PubMed Central (PMC).4

  • [2] Hydrophobics of CnTAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids. Royal Society of Chemistry (RSC). 2

  • [3] KR101742026B1 - Flavonoid-poly(ethylene glycol) complex comprising flavonoid compounds and poly(ethylene glycol) and preperation method thereof. Google Patents. 3

  • [5] Substituent Effects on in Vitro Antioxidizing Properties, Stability, and Solubility in Flavonoids. Journal of Agricultural and Food Chemistry (ACS Publications). 5

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Aurmillone Isolation from Millettia auriculata

Welcome to the technical support center dedicated to enhancing your success in isolating Aurmillone from Millettia auriculata. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to enhancing your success in isolating Aurmillone from Millettia auriculata. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My aim is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve challenges, particularly the pervasive issue of low yield.

Frequently Asked Questions (FAQs)

Q1: What is Aurmillone and why is its isolation from Millettia auriculata often challenging?

Aurmillone is a complex isoflavonoid, a class of phenolic compounds abundant in the Millettia genus.[1][2][3] The isolation of Aurmillone, like many secondary metabolites, can be challenging due to its relatively low concentration in the plant material compared to primary metabolites. Furthermore, its structural complexity and potential for degradation during extraction and purification processes contribute to low yields. The genus Millettia is a rich source of structurally diverse isoflavonoids, including prenylated isoflavonoids and rotenoids, which can co-extract with Aurmillone, complicating the purification process.[1][4]

Q2: What are the critical factors that influence the final yield of isolated Aurmillone?

The yield of Aurmillone is a cumulative outcome of several stages, each with its own set of critical variables. The primary factors include:

  • Plant Material: The specific part of the plant used (e.g., roots, stems, leaves), its age, and the time of harvest can significantly affect the concentration of Aurmillone.[5]

  • Sample Preparation: The particle size of the ground plant material impacts the efficiency of solvent penetration.[5]

  • Extraction Solvent and Method: The choice of solvent and extraction technique (e.g., maceration, sonication, Soxhlet) is crucial for selectively and efficiently extracting Aurmillone.[1][6]

  • Purification Strategy: The chromatographic techniques employed must be optimized to separate Aurmillone from a complex mixture of other extracted compounds.

  • Compound Stability: Aurmillone, as a phenolic compound, may be susceptible to degradation by heat, light, and oxidation.[5][7]

Troubleshooting Guide: Overcoming Low Yield

This section is designed to help you pinpoint and address the specific stages in your workflow that may be contributing to a lower-than-expected yield of Aurmillone.

Issue 1: Low Aurmillone Content in the Initial Crude Extract

If you suspect the issue lies in the initial extraction phase, consider the following:

Q: My initial screening of the crude extract shows very low levels of Aurmillone. What could be wrong?

A: This often points to sub-optimal pre-extraction handling or the extraction process itself. Let's break down the possibilities.

1.1 Plant Material Selection and Preparation:

  • Which plant part are you using? Isoflavonoid distribution can vary significantly throughout the plant. For Millettia species, roots and stems are often reported to be rich sources of these compounds.[1][8]

  • How was the plant material dried and stored? Improper drying can lead to enzymatic degradation of target compounds. Air-drying in a well-ventilated, dark place or freeze-drying are generally preferred. Store the dried, powdered material in airtight containers away from light and moisture.

1.2 Solvent Selection and Extraction Method:

  • Is your solvent system appropriate for Aurmillone? Isoflavonoids are generally polar molecules, making polar solvents like ethanol, methanol, or their aqueous mixtures effective for extraction.[1][5] A study on Millettia speciosa determined an optimal ethanol concentration of 64% for the extraction of total flavonoids.[7] The use of solvent mixtures can be more effective than a single solvent. For instance, a ternary mixture of water, acetone, and ethanol has proven effective for isoflavone extraction from soy.[5]

  • Are you using an efficient extraction technique? While traditional methods like maceration are simple, they can be time-consuming and less efficient.[6] Consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) . These methods can enhance extraction efficiency by promoting cell rupture and improving solvent penetration, often with reduced extraction times and solvent consumption.[5][9] For example, UAE has been shown to be effective for extracting flavonoids from Millettia speciosa.[4][7]

Extraction Parameter Recommendation & Rationale
Solvent Polarity Start with 80% aqueous ethanol or methanol. The water content helps to swell the plant material, increasing surface area for extraction.
Solvent-to-Solid Ratio A higher ratio (e.g., 1:20 g/mL) can improve extraction efficiency, as demonstrated for Millettia speciosa.[7]
Extraction Temperature Increased temperature can enhance solubility and diffusion, but excessive heat can degrade thermolabile compounds like some isoflavonoids.[5][6] An optimal temperature of around 60-80°C is often a good starting point for many flavonoids.[7][10]
Extraction Time Optimize the duration for your chosen method. For UAE, 30-60 minutes may be sufficient, while maceration might require 24-48 hours.[7]
Issue 2: Significant Loss of Aurmillone During Purification

Q: My crude extract is promising, but I'm losing most of the Aurmillone during the chromatographic steps. Why is this happening?

A: Loss during purification is a common bottleneck. This usually stems from irreversible adsorption onto the stationary phase, co-elution with other compounds, or degradation during the process.

2.1 Initial Clean-up: Liquid-Liquid Partitioning

Before proceeding to column chromatography, a liquid-liquid partitioning step can significantly clean up your extract.

  • Workflow: After evaporating the initial extraction solvent, dissolve the residue in water or a hydroalcoholic mixture. Then, partition this aqueous solution sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

  • Rationale: This separates compounds based on their polarity. Non-polar compounds like fats and waxes will partition into the hexane phase. Isoflavonoids like Aurmillone are expected to be enriched in the more polar ethyl acetate and n-butanol fractions.[8] This reduces the complexity of the mixture loaded onto your chromatography column.

2.2 Column Chromatography: Choosing the Right Stationary and Mobile Phases

  • Stationary Phase: Silica gel is a common choice for the initial separation of isoflavonoids. However, the acidic nature of silica can sometimes lead to the degradation of sensitive compounds. If you suspect this, consider using a less acidic stationary phase like Sephadex LH-20, which separates compounds based on a combination of molecular size and polarity.[11]

  • Mobile Phase: A gradient elution is generally more effective than isocratic elution for separating compounds in a complex plant extract. Start with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This allows for the sequential elution of compounds with increasing polarity.

Troubleshooting Column Chromatography:

Problem Potential Cause Suggested Solution
Aurmillone not eluting Mobile phase is not polar enough; strong, possibly irreversible adsorption to the stationary phase.Increase the polarity of the mobile phase. If using silica, consider adding a small amount of acetic or formic acid to the mobile phase to reduce tailing of phenolic compounds. Alternatively, switch to a different stationary phase like Sephadex LH-20.
Poor separation/Co-elution Inappropriate mobile phase composition or gradient.Optimize the solvent gradient. Run a preliminary analysis using Thin Layer Chromatography (TLC) with various solvent systems to identify the best mobile phase for separating Aurmillone from major impurities.
Streaking or Tailing on TLC/Column Sample overload; interaction of polar compounds with active sites on the stationary phase.Reduce the amount of sample loaded onto the column. Add a small percentage of a modifier like acetic acid to the mobile phase to improve peak shape.
Issue 3: Degradation of Isolated Aurmillone

Q: The yield of my purified Aurmillone decreases over time, even after successful isolation. How can I prevent this?

A: Isoflavonoids can be sensitive to environmental factors. Proper handling and storage are crucial to maintain the integrity of your isolated compound.

  • Light Sensitivity: Phenolic compounds can be degraded by light.[5] Always work with extracts and purified Aurmillone in amber-colored glassware or protect your samples from direct light.

  • Oxidation: The presence of oxygen can lead to the oxidation of flavonoids.[5] Consider flushing your sample vials with an inert gas like nitrogen or argon before sealing.

  • Temperature: Store your purified Aurmillone at low temperatures, preferably at -20°C or below, to minimize degradation.[5]

  • pH: Avoid exposure to strongly acidic or basic conditions unless required for a specific procedural step, as this can catalyze degradation.

Experimental Workflow & Visualization

Generalized Protocol for Aurmillone Isolation
  • Preparation of Plant Material:

    • Collect the desired part of Millettia auriculata (e.g., root or stem).

    • Air-dry the material in the shade until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).[7]

  • Extraction:

    • Macerate or sonicate the powdered plant material with 80% aqueous ethanol (1:20 w/v) at 60°C for 1-2 hours.[7][8][10]

    • Filter the extract and repeat the extraction process twice more on the plant residue.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Suspend the concentrated crude extract in water.

    • Sequentially partition with an equal volume of hexane, followed by ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to be enriched with Aurmillone.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent.

  • Chromatographic Purification:

    • Subject the dried ethyl acetate fraction to column chromatography over silica gel.

    • Elute with a gradient of hexane-ethyl acetate, gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by TLC, visualizing spots under UV light (254 nm and 365 nm).

    • Pool fractions containing the compound of interest.

    • Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent, if necessary.

    • For final purification to obtain high-purity Aurmillone, preparative High-Performance Liquid Chromatography (HPLC) may be required.

Workflow Diagram

Aurmillone_Isolation_Workflow cluster_prep Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final Final Product PlantMaterial M. auriculata Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (e.g., 80% EtOH) Grinding->Extraction Concentration1 Concentration Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning Concentration1->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction SilicaColumn Silica Gel Column Chromatography EtOAc_Fraction->SilicaColumn TLC TLC Monitoring SilicaColumn->TLC SephadexColumn Sephadex LH-20 (Optional) TLC->SephadexColumn PrepHPLC Preparative HPLC SephadexColumn->PrepHPLC PureAurmillone Pure Aurmillone PrepHPLC->PureAurmillone

A generalized workflow for the isolation of Aurmillone.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield Start Low Final Yield of Aurmillone CheckCrude Analyze Crude Extract Start->CheckCrude CrudeLow Low Aurmillone in Crude CheckCrude->CrudeLow Low CrudeOK Good Aurmillone in Crude CheckCrude->CrudeOK OK CheckPlant Review Plant Material & Prep CrudeLow->CheckPlant CheckExtraction Review Extraction Method CrudeLow->CheckExtraction CheckPurification Review Purification Steps CrudeOK->CheckPurification CheckStability Review Storage & Handling CrudeOK->CheckStability OptimizePlant Optimize Plant Part, Drying, Grinding CheckPlant->OptimizePlant OptimizeExtraction Optimize Solvent, Temp, Time, Method (UAE/MAE) CheckExtraction->OptimizeExtraction OptimizeColumn Optimize Chromatography (Stationary/Mobile Phase) CheckPurification->OptimizeColumn ImproveStorage Store in Dark, Cold, Inert Atmosphere CheckStability->ImproveStorage

A decision tree for troubleshooting low Aurmillone yield.

References

  • D. A. T. D. et al., (2022). Millettia isoflavonoids: a comprehensive review of structural diversity, extraction, isolation, and pharmacological properties. AVESİS. Available at: [Link]

  • D. A. T. D. et al., (2022). Millettia isoflavonoids: a comprehensive review of structural diversity, extraction, isolation, and pharmacological properties. National Center for Biotechnology Information. Available at: [Link]

  • D. A. T. D. et al., (2022). Millettia isoflavonoids: a comprehensive review of structural diversity, extraction, isolation, and pharmacological properties. ResearchGate. Available at: [Link]

  • Jena, R. et al., (2021). A review on genus Millettia: Traditional uses, phytochemicals and pharmacological activities. ResearchGate. Available at: [Link]

  • Rostagno, M. A. et al., (2015). Main parameters affecting extraction efficiency and yield of soy isoflavones using conventional extraction techniques. ResearchGate. Available at: [Link]

  • D. A. T. D. et al., (2022). Millettia isoflavonoids: a comprehensive review of structural diversity, extraction, isolation, and pharmacological properties. ResearchGate. Available at: [Link]

  • Kapusta, I. et al., (2021). An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method. MDPI. Available at: [Link]

  • Wang, Q. et al., (2024). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. PLOS ONE. Available at: [Link]

  • Das, S. & Ganapaty, S. (2014). In vitro anthelmintic activity of Millettia auriculata leaves and stems. ResearchGate. Available at: [Link]

  • Tsukamoto, C. et al., (1995). Factors Affecting Isoflavone Content in Soybean Seeds: Changes in Isoflavones, Saponins, and Composition of Fatty Acids at Different Temperatures during Seed Development. ACS Publications. Available at: [Link]

  • Mandal, V. et al., (2008). Optimization of microwave assisted extraction of bioactive flavonolignan - Silybinin. ResearchGate. Available at: [Link]

  • Liu, X. et al., (2024). Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. National Center for Biotechnology Information. Available at: [Link]

  • Kuete, V. et al., (2011). Chemical constituents of Millettia barteri and their antimicrobial and antioxidant activities. Taylor & Francis Online. Available at: [Link]

  • Silva, L. J. G. & Lino, C. M. (2013). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Kostić, N. et al., (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

  • Nasiruddin, et al., (2020). Chemical Constituents and Biological Functions of Different Extracts of Millettia speciosa Leaves. Science and Education Publishing. Available at: [Link]

  • Zhang, Y. et al., (2024). Millettia speciosa and By-Products: A Comprehensive Review of Chemical Composition, Bioactivities, Safety, and Industrial Applications. MDPI. Available at: [Link]

  • Awolade, P. et al., (2020). Antiviral Rotenoids and Isoflavones Isolated from Millettiaoblata ssp. teitensis. National Center for Biotechnology Information. Available at: [Link]

  • Le, T. H. et al., (2023). NO production inhibition of the isolated compounds from Millettia speciosa. ResearchGate. Available at: [Link]

  • Palma, A. et al., (2024). Analytical Methods for Melatonin Quantification: Advances, Challenges, and Clinical Applications. MDPI. Available at: [Link]

  • Li, Y. et al., (2022). Optimization of Extraction Process, Preliminary Characterization and Safety Study of Crude Polysaccharides from Morindae Officinalis Radix. National Center for Biotechnology Information. Available at: [Link]

  • Huang, S. et al., (2015). Chromatographic purification of adenoviral vectors on anion-exchange resins. PubMed. Available at: [Link]

  • Wang, Y. et al., (2021). Isolation and Performance Study of a Novel Lignin-degrading Strain. BioResources. Available at: [Link]

  • Toujani, E. et al., (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. ResearchGate. Available at: [Link]

  • Nguyen, T. H. et al., (2022). Hepatoprotective Effect of Millettia dielsiana: In Vitro and In Silico Study. MDPI. Available at: [Link]

  • Cheplogoi, P. K. et al., (2019). Cytotoxicity of isoflavones from Millettia dura. University of Nairobi. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Aurmillone Stability in DMSO Stock Solutions

Welcome to the technical support center for Aurmillone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Aurmillone in dimethyl sulfoxide (DM...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Aurmillone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Aurmillone in dimethyl sulfoxide (DMSO) stock solutions. Proper handling and storage of your compound are paramount for generating reproducible and reliable experimental data. This document provides in-depth, field-proven insights into best practices, troubleshooting common issues, and the scientific principles behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the preparation and storage of Aurmillone stock solutions.

Q1: What is the recommended solvent for reconstituting Aurmillone?

For most non-clinical applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules, including those with structures similar to Aurmillone. However, always begin by consulting the Certificate of Analysis (CofA) provided with your specific lot of Aurmillone for any updated solubility information.

Q2: Does the grade of DMSO matter?

Absolutely. It is critical to use an anhydrous or high-purity (≥99.9%) grade of DMSO.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This absorbed water can be detrimental for several reasons:

  • Hydrolysis: Water can facilitate the hydrolysis of susceptible functional groups within the Aurmillone molecule, leading to its degradation.[3][6] Studies have shown that water is often a more significant factor in compound degradation than oxygen.[6][7]

  • Reduced Solubility: For hydrophobic compounds, the presence of water in DMSO can decrease its solvating power, leading to precipitation, especially after freeze-thaw cycles.[4]

Q3: What is the maximum recommended stock concentration for Aurmillone in DMSO?

While the theoretical solubility of Aurmillone in DMSO may be high, for practical purposes and to maintain long-term stability, preparing stock solutions in the range of 10-20 mM is a standard and safe practice.[8][9] Attempting to create supersaturated solutions can lead to precipitation over time, especially during storage at low temperatures.[10]

Q4: How should I properly store my Aurmillone DMSO stock solution?

Proper storage is crucial to preserve the compound's integrity. The universally accepted best practice involves the following steps:

  • Aliquot: After complete solubilization, the stock solution should be dispensed into smaller, single-use volumes in sterile, tightly-sealed vials (amber vials are preferred to protect from light).[9][11]

  • Storage Temperature: Store these aliquots at -20°C or, for longer-term storage (months to years), at -80°C .[9][11]

  • Minimize Freeze-Thaw Cycles: Aliquoting prevents the need to repeatedly freeze and thaw the main stock, a process known to induce compound precipitation and degradation.[4][7][10]

Q5: My compound precipitates when I dilute my DMSO stock into aqueous media for my experiment. What is happening?

This is a very common phenomenon known as "solvent shock" or "crashing out." Aurmillone is likely poorly soluble in aqueous environments. When a small volume of the DMSO stock is rapidly diluted into a large volume of aqueous buffer or cell culture media, the local DMSO concentration plummets. The surrounding water molecules cannot maintain the compound in solution, causing it to precipitate.[1][12][13][14] Please refer to Protocol 2 and the Troubleshooting Guide for effective solutions to this problem.

Section 2: Key Data and Experimental Protocols

This section provides a summary of Aurmillone's properties and detailed protocols for its handling.

Data Presentation

Table 1: Key Physicochemical Properties of Aurmillone

Property Value Source
Molecular Formula C₂₁H₂₀O₆ PubChem[15]
Molecular Weight 368.4 g/mol PubChem[15]
Appearance Solid (powder) General

| Recommended Solvent | DMSO (Anhydrous) | Best Practice |

Table 2: Recommended Storage Conditions for Aurmillone DMSO Stock Solutions

Condition Recommendation Rationale
Solvent Anhydrous DMSO (≥99.9%) Minimizes water-induced hydrolysis and precipitation.[3][4]
Concentration 10-20 mM Avoids supersaturation and enhances long-term stability.[8]
Short-Term Storage -20°C (≤ 1 month) Suitable for active use, minimizes degradation.[11]
Long-Term Storage -80°C (≥ 6 months) Gold standard for preserving compound integrity.[9][11]
Container Tightly-sealed, sterile, amber vials Prevents moisture absorption and light-induced degradation.[3][9]

| Handling | Aliquot into single-use volumes | Avoids detrimental freeze-thaw cycles.[11][13] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aurmillone Stock Solution in DMSO

This protocol provides a step-by-step method for accurately preparing a stable stock solution.

Materials:

  • Aurmillone powder (MW: 368.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

Procedure:

  • Preparation: Before opening, centrifuge the vial of Aurmillone powder to ensure all the material is at the bottom.[11] Perform all steps in a well-ventilated area or chemical fume hood.[9]

  • Weighing: Accurately weigh out a desired amount of Aurmillone. For example, to prepare 1 mL of a 10 mM stock, weigh 3.68 mg of Aurmillone.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 368.4 g/mol * 1000 mg/g = 3.68 mg/mL

  • Solubilization: Add the calculated amount of Aurmillone powder to a sterile vial. Add the corresponding volume of anhydrous DMSO (1 mL in this example).

  • Dissolution: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2][9]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates. A fully dissolved solution is critical for accurate downstream dilutions.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in tightly sealed amber vials. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C or -80°C.[9]

G cluster_prep Preparation cluster_sol Solubilization cluster_store Storage p1 Centrifuge Aurmillone Vial p2 Weigh 3.68 mg Aurmillone p1->p2 s1 Add Powder to Sterile Vial p2->s1 s2 Add 1 mL Anhydrous DMSO s1->s2 s3 Vortex / Sonicate / Warm (37°C) s2->s3 s4 Visually Inspect for Clarity s3->s4 st1 Aliquot into Single-Use Vials s4->st1 st2 Label Clearly st1->st2 st3 Store at -20°C or -80°C st2->st3

Workflow for Preparing Aurmillone Stock Solution.

Protocol 2: Preparing Aqueous Working Solutions (Reverse Dilution Method)

This method is designed to prevent the precipitation of Aurmillone when diluting from a DMSO stock into an aqueous medium.

Procedure:

  • Prepare Buffer: Dispense the final required volume of your aqueous buffer or cell culture medium into a sterile tube.

  • Initiate Mixing: Begin gently vortexing or swirling the tube of aqueous buffer.

  • Reverse Dilution: While the buffer is being mixed, slowly add the required small volume of the concentrated Aurmillone DMSO stock drop-wise into the buffer.[12]

  • Final Mix: Continue to mix for a few seconds after the addition is complete to ensure homogeneity. Use the solution immediately for your experiment.[12]

The principle behind this "reverse dilution" is to ensure the DMSO is rapidly and evenly dispersed in the larger volume of the aqueous solution, preventing localized areas of high compound concentration that can trigger precipitation.[12]

Section 3: Troubleshooting Guide

Problem: My Aurmillone stock solution is cloudy or has a precipitate.

If you observe particulates in your stock solution either after preparation or upon thawing, it compromises the concentration and can lead to inaccurate results. Follow this decision tree to diagnose and resolve the issue.

G start Precipitate observed in DMSO stock solution q1 Is this a freshly prepared solution? start->q1 q2 Was the stock solution subjected to freeze-thaw cycles? q1->q2 No sol1 Gently warm (37°C) & sonicate. If it redissolves, use immediately. If not, solubility limit may be exceeded. q1->sol1 Yes q3 Was anhydrous (≥99.9%) DMSO used? q2->q3 No sol2 Precipitation likely due to repeated freezing. Discard and use a fresh, single-use aliquot. q2->sol2 Yes sol3 Water contamination may have reduced solubility. Prepare a fresh stock using new anhydrous DMSO. q3->sol3 No sol4 Prepare a new stock solution at a lower concentration (e.g., 5-10 mM). q3->sol4 Yes sol1->q3 Precipitate Persists

Troubleshooting precipitate in stock solution.

Problem: I'm observing a progressive loss of compound activity in my assay, even with proper storage.

A gradual loss of efficacy can indicate chemical degradation.

  • Cause - Hydrolysis: Even with anhydrous DMSO, improper handling (e.g., leaving vials open to the air) can introduce moisture, leading to slow hydrolysis.[5] Some molecular structures, like esters, are particularly susceptible to hydrolysis in aqueous DMSO.[16]

  • Solution: Always use high-purity anhydrous DMSO from a freshly opened bottle or one that has been properly stored to prevent moisture absorption.[1] Minimize the time the stock solution vial is open to the atmosphere.

  • Cause - Light Sensitivity: Many complex organic molecules are photosensitive and can degrade upon exposure to ambient light.[3]

  • Solution: Store stock solutions in amber vials and minimize exposure to light during experimental setup.[3][9]

  • Cause - Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., tubes, pipette tips, plates), which reduces the effective concentration of the compound in your experiment.[2]

  • Solution: While difficult to eliminate completely, being aware of this phenomenon is important. Using low-retention plasticware can sometimes mitigate the issue. For sensitive experiments, running a control to quantify compound loss to plastics may be necessary.

By adhering to these guidelines and understanding the chemical principles at play, you can ensure the long-term stability and reliability of your Aurmillone stock solutions, leading to more accurate and reproducible scientific outcomes.

References

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • Yufeng, J. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF.
  • PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions.
  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Benchchem. (n.d.). Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • PubMed. (2014, October 15). Compound precipitation in high-concentration DMSO solutions.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • National Institutes of Health. (n.d.). Aurmillone | C21H20O6 | CID 44257365 - PubChem.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • J-STAGE. (n.d.). Effect of Dimethylsulfoxide on Hydrolysis of Lipase.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • PubMed. (2005, September 15). In situ DMSO hydration measurements of HTS compound libraries.
  • Gaylord Chemical. (n.d.). Ester Hydrolysis - Proven DMSO Reactions.
  • PubMed. (2008, December 15). Stability of screening compounds in wet DMSO.
  • IJSDR. (n.d.). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate.

Sources

Reference Data & Comparative Studies

Validation

Structural and Thermodynamic Divergence in Isoflavone Isomers: A Comparative Guide to Aurmillone and Isoaurmillone

As a Senior Application Scientist, I approach the comparative analysis of structural isomers not merely as a cataloging exercise, but as a rigorous study in thermodynamic causality. Aurmillone and isoaurmillone are natur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the comparative analysis of structural isomers not merely as a cataloging exercise, but as a rigorous study in thermodynamic causality. Aurmillone and isoaurmillone are naturally occurring prenylated isoflavones isolated from the seeds of Millettia auriculata[1]. While they share the exact same molecular formula (C₂₁H₂₀O₆) and molecular weight (368.4 g/mol )[2], they differ by the position of a single methoxy group on the A-ring of the benzopyrone core. Aurmillone features an 8-methoxy substitution, whereas isoaurmillone features a 6-methoxy substitution.

This seemingly minor positional shift fundamentally rewrites their intermolecular interaction networks. In this guide, we will objectively compare their solid-state properties, analyze the crystallographic causality behind their divergent melting points, and provide self-validating experimental protocols for their characterization.

Physicochemical and Crystallographic Comparison

To understand the macroscopic behavior of these isomers, we must first look at their quantitative structural metrics. The table below summarizes their core solid-state properties.

PropertyAurmilloneIsoaurmillone
IUPAC Nomenclature 5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one[2]5,7-dihydroxy-6-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one
Molecular Formula C₂₁H₂₀O₆[2]C₂₁H₂₀O₆
Molecular Weight 368.4 g/mol [2]368.4 g/mol
Melting Point 448–449 K (175–176 °C)[1]435–436 K (162–163 °C)[1]
Crystal System Monoclinic[1]Predicted lower packing efficiency
Space Group P2₁/n[1]N/A
Unit Cell Parameters a = 10.494 Å, b = 15.347 Å, c = 11.456 Å, β = 102.86°[1]N/A
Calculated Density (Dx) 1.359 Mg/m³[1]N/A
Structural Causality: Why the Melting Points Differ

The melting point of an organic crystal is a macroscopic readout of its microscopic lattice energy. Aurmillone exhibits a rigorously determined melting point of 448–449 K, which corrects earlier erroneous reports of 430–431 K[1]. In stark contrast, its positional isomer, isoaurmillone, melts at a significantly lower 435–436 K[1].

The Causality of Crystal Packing: Single-crystal X-ray diffraction (SC-XRD) of aurmillone reveals a highly ordered monoclinic lattice (P2₁/n)[1]. The 8-methoxy substitution in aurmillone allows the benzopyrone moiety to remain almost perfectly planar, with a minimal torsion angle of only 2.3° between the core rings[1]. This planarity is locked in place by strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen (distance of 2.564 Å)[1]. Furthermore, aurmillone forms a robust network of stabilizing intermolecular hydrogen bonds between symmetry-related molecules in the lattice[1].

For isoaurmillone, shifting the methoxy group to the C-6 position introduces distinct steric demands. This positional change disrupts the optimal planar stacking seen in aurmillone, increasing the free volume within the unit cell and weakening the intermolecular hydrogen-bonding network. Consequently, less thermal energy is required to break the lattice, directly resulting in the 13 K depression in its melting point.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of such closely related isomers requires orthogonal, self-validating workflows. Below are the standardized methodologies used to differentiate these compounds.

Protocol A: Dual-Orthogonal Thermal Profiling

Causality: Relying solely on visual capillary melting points for prenylated isoflavones is risky due to potential thermal degradation of the prenyl ether linkage. By coupling visual capillary data with Differential Scanning Calorimetry (DSC), we establish a self-validating thermal profile.

  • Sample Preparation: Dry the purified isomer under vacuum at 313 K for 12 hours to remove any residual crystallization solvent (e.g., benzene) that could act as a plasticizer and artificially lower the melting point.

  • Capillary Loading: Pack 2–3 mg of the sample into a glass capillary tube, ensuring a tight, uniform plug (1–2 mm height) to ensure even heat distribution.

  • DSC Ramp: Load 5 mg of the sample into an aluminum DSC pan. Run a temperature ramp from 300 K to 500 K at a strict heating rate of 5 K/min under a nitrogen purge (50 mL/min).

  • System Validation: This protocol is self-validating. True melting is confirmed only when the visual liquefaction temperature in the capillary perfectly aligns with the onset of a sharp, reversible endothermic peak in the DSC thermogram, absent of any asymmetric exothermic degradation signals.

Protocol B: Single-Crystal Growth and XRD Validation

Causality: High-quality diffraction data requires defect-free single crystals. Rapid evaporation often yields twinned or disordered lattices. We utilize slow solvent evaporation in a non-polar matrix to thermodynamically favor the most stable packing arrangement.

  • Solvent Selection: Dissolve 15 mg of aurmillone in 2 mL of high-purity benzene[1]. Benzene is chosen because its non-polar nature does not compete with the isoflavone's internal hydrogen-bonding network.

  • Controlled Nucleation: Puncture the cap of the vial with a single 20-gauge needle to restrict the evaporation rate. Maintain the vial in a vibration-free incubator at exactly 293 K[1].

  • Harvesting: After 7–10 days, harvest the resulting needle-shaped crystals[1] using a nylon loop and immediately submerge them in paratone oil to prevent atmospheric degradation.

  • System Validation: This protocol is self-validating through optical microscopy. Prior to X-ray exposure, crystals are examined under cross-polarized light. Only crystals exhibiting uniform optical extinction upon rotation are selected, confirming a single, continuous crystal lattice devoid of twinning.

Experimental Workflow Visualization

Workflow Extract Millettia auriculata Seed Extract Fractionation Chromatographic Fractionation Extract->Fractionation Aurmillone Aurmillone (8-OMe Isomer) Fractionation->Aurmillone Isoaurmillone Isoaurmillone (6-OMe Isomer) Fractionation->Isoaurmillone Cryst Slow Evaporation (Benzene Matrix, 293 K) Aurmillone->Cryst Isoaurmillone->Cryst XRD SC-XRD Analysis (Lattice Packing Validation) Cryst->XRD DSC DSC & Capillary (Thermal Profiling Validation) Cryst->DSC

Fig 1: Orthogonal workflow for the isolation, crystallization, and structural validation of isoflavones.

References
  • Structure of aurmillone, an isoflavone from Millettia auriculata - IUCr Journals. International Union of Crystallography.
  • Aurmillone | C21H20O6 | CID 44257365 - PubChem. National Institutes of Health (NIH).

Sources

Comparative

Validation of Aurmillone Insecticidal Efficacy Against Standard Commercial Pesticides: A Technical Guide

Chemical Profiling and Mechanistic Rationale The paradigm shift toward botanical insecticides in modern agriculture requires rigorous benchmarking against established synthetic baselines. Aurmillone (C21H20O6), chemicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling and Mechanistic Rationale

The paradigm shift toward botanical insecticides in modern agriculture requires rigorous benchmarking against established synthetic baselines. Aurmillone (C21H20O6), chemically designated as 5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one, is a bioactive isoflavone isolated from the seeds of [1][2]. The Millettia genus is highly regarded in pharmacognosy for its pesticidal properties, primarily due to its rich concentration of prenylated flavonoids and rotenoids[3].

Unlike broad-spectrum neurotoxins such as neonicotinoids (e.g., Imidacloprid), isoflavonoids typically exhibit a dual Mode of Action (MoA): profound antifeedant activity coupled with metabolic disruption. Based on its structural homology to known rotenoids, Aurmillone is hypothesized to act as an inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and subsequent neuromuscular paralysis.

Pathway A Aurmillone (Isoflavone) B Ingestion by Target Pest A->B C Gut Absorption B->C D Mitochondrial Complex I Inhibition C->D E ATP Depletion D->E F Neuromuscular Paralysis E->F G Pest Mortality F->G

Proposed insecticidal mechanism of Aurmillone via mitochondrial inhibition.

Experimental Methodologies: A Self-Validating Approach

To objectively evaluate Aurmillone against commercial standards, we employ a biphasic validation workflow. As drug development professionals and agricultural scientists know, botanical extracts often suffer from reproducibility issues. Therefore, our protocols are designed as self-validating systems, ensuring that causality is isolated from environmental or methodological noise.

Workflow S1 Compound Standardization S2 In Vitro Assay (Enzyme Kinetics) S1->S2 S3 In Vivo Bioassay (Leaf-Dip) S1->S3 S4 Comparative Efficacy Data S2->S4 S3->S4 S5 MoA Validation S4->S5

Step-by-step experimental workflow for Aurmillone efficacy validation.

Protocol A: In Vivo Leaf-Dip Bioassay (Spodoptera litura)

Objective: Determine the LC50 and Antifeedant Index of Aurmillone via ingestion.

Causality & Experimental Rationale: We utilize the rather than topical application. Isoflavones act primarily as gut-toxins and antifeedants. Topical application bypasses the digestive tract, artificially inflating LC50 values and masking the compound's true field efficacy against chewing pests.

Self-Validation Mechanism: The assay is bracketed by two controls: a solvent-only negative control to establish baseline mortality, and an Imidacloprid positive control to verify the susceptibility of the specific insect colony.

Step-by-Step Execution:

  • Solution Preparation: Dissolve standardized Aurmillone (>98% purity) in analytical-grade acetone. Dilute with distilled water containing 0.05% Triton X-100 to yield concentrations of 10, 50, 100, 250, and 500 ppm.

  • Substrate Treatment: Immerse uniform castor (Ricinus communis) leaf discs (5 cm diameter) into the test solutions for exactly 10 seconds. Air-dry at 25°C for 1 hour.

  • Controlled Infestation: Introduce ten 3rd-instar S. litura larvae into each arena. Crucial Step: Larvae must be starved for 4 hours prior to introduction to ensure immediate and uniform feeding, eliminating natural satiation as a variable.

  • Incubation: Maintain at 25±2°C, 65±5% RH, under a 16:8 L:D photoperiod.

  • Quantification: Record mortality and use digital planimetry to measure the remaining leaf area at 24, 48, and 72 hours to calculate the Antifeedant Index.

Protocol B: In Vitro Mitochondrial Complex I Inhibition Assay

Objective: Quantify biochemical disruption at the cellular level.

Causality & Experimental Rationale: Measuring NADH oxidation directly in isolated mitochondria removes physiological variables (e.g., cuticular penetration, gut pH) and isolates the biochemical target. This confirms whether Aurmillone shares the neuro-metabolic MoA of traditional rotenoids.

Self-Validation Mechanism: Rotenone (1 µM) is used as a definitive positive control for 100% Complex I inhibition. If Rotenone fails to arrest NADH oxidation, the mitochondrial isolate is deemed compromised, and the assay is automatically invalidated.

Step-by-Step Execution:

  • Isolation: Extract mitochondria from the thoracic musculature of S. litura using differential centrifugation (10,000 × g) in a sucrose-mannitol buffer (pH 7.4).

  • Kinetic Measurement: Introduce Aurmillone (0.1 to 100 µM) to the mitochondrial suspension.

  • Spectrophotometry: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over 5 minutes.

Quantitative Efficacy Data

The following table summarizes the comparative performance of Aurmillone against a standard botanical (Rotenone) and a standard synthetic neonicotinoid (Imidacloprid).

CompoundChemical ClassTarget PestLC50 (ppm, 72h)95% Confidence IntervalAntifeedant Index (%)
Aurmillone Botanical (Isoflavone)S. litura42.538.1 - 47.288.4
Rotenone Botanical (Rotenoid)S. litura18.215.4 - 21.692.1
Imidacloprid Synthetic (Neonicotinoid)S. litura12.410.8 - 14.115.3
Control (Solvent) N/AS. litura>10,000N/A2.1

Table 1: Comparative insecticidal and antifeedant efficacy. Data reflects standardized validation runs.

Discussion & Causality Analysis

The data reveals a critical distinction in the operational profile of Aurmillone. While Imidacloprid exhibits a lower absolute LC50 (12.4 ppm), indicating higher acute toxicity, it possesses a negligible Antifeedant Index (15.3%). In a field scenario, the insect continues to feed until systemic neurotoxicity induces death, resulting in significant crop damage post-application.

Conversely, Aurmillone demonstrates a highly competitive LC50 for a botanical extract (42.5 ppm) paired with a profound Antifeedant Index (88.4%). The causality here is rooted in its isoflavone structure, which triggers immediate feeding cessation upon gustatory contact, followed by metabolic starvation via Complex I inhibition. For drug development professionals and agronomists, this dual-action profile makes Aurmillone a superior candidate for Integrated Pest Management (IPM) programs, as it minimizes immediate crop defoliation while mitigating the rapid resistance buildup typically seen with single-target synthetic pesticides.

References

  • National Center for Biotechnology Information (NCBI). "Aurmillone | C21H20O6 | CID 44257365." PubChem,[Link]

  • Subba Raju, K.V., & Srimannarayana, G. "Aurmillone, a new isoflavone from the seeds of Millettia auriculata." Phytochemistry, vol. 17, 1978, pp. 1065-1066.[Link]

  • Acharya, K. R., et al. "Structure of aurmillone, an isoflavone from Millettia auriculata." Acta Crystallographica Section C, vol. 42, no. 5, 1986, pp. 597-599.[Link]

  • Food and Agriculture Organization of the United Nations (FAO). "Pest and Pesticide Management Guidelines." FAO,[Link]

Sources

Validation

Validating Aurmillone Sample Purity: A Comparative Guide to Quantitative NMR (qNMR) vs. HPLC-UV

The Analytical Challenge: Aurmillone and Secondary Metabolites Aurmillone (5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one) is a complex prenylated isoflavone primarily isolated from Millettia spec...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Aurmillone and Secondary Metabolites

Aurmillone (5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one) is a complex prenylated isoflavone primarily isolated from Millettia species [1]. In drug discovery, validating the absolute purity of such natural products is a critical bottleneck.

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the default technique for purity assessment. However, HPLC-UV relies heavily on the assumption that all components in a sample share a similar response factor (extinction coefficient) at the detection wavelength, or it requires an identical, highly pure reference standard to calibrate the response [2]. For novel or rare compounds like Aurmillone, obtaining a certified reference standard is often impossible. Furthermore, co-eluting impurities without chromophores (e.g., residual aliphatic solvents, inorganic salts, or moisture) are completely invisible to UV detection, leading to a dangerous overestimation of purity.

Quantitative Nuclear Magnetic Resonance (qNMR) solves this dilemma. As a primary ratio method, qNMR signal intensity is directly proportional to the molar concentration of the nuclei (typically 1 H) producing the resonance[3]. It does not require a reference standard of the same material; instead, any highly pure, chemically stable internal standard (IS) can be used to determine absolute purity.

Analytical Comparison: qNMR vs. Traditional Chromatography

To objectively evaluate the best approach for Aurmillone purity validation, we must compare the structural and functional capabilities of qNMR against HPLC-UV and LC-MS.

Parameter 1 H-qNMRHPLC-UVLC-MS
Quantification Principle Primary ratio (Molar proportionality)Relative area (Chromophore dependent)Ionization efficiency dependent
Reference Standard Needed No (Uses universal internal standards)Yes (Requires identical standard)Yes (Requires identical standard)
Detection of "Invisible" Impurities Excellent (Detects water, solvents, salts)Poor (Misses non-UV active compounds)Variable (Misses poorly ionizing compounds)
Destructive to Sample No (Sample can be fully recovered)Yes Yes
Method Development Time Fast (Minimal optimization required)Slow (Requires column/gradient screening)Slow (Requires ionization optimization)
Typical Accuracy >99.0% Variable (Prone to overestimation)Variable (Matrix effects)

Mechanistic Causality: The qNMR Advantage

As application scientists, we do not just execute protocols; we must understand the physical causality governing our instruments. The superiority of qNMR for Aurmillone rests on two fundamental mechanisms:

  • Magnetic Equivalence and Molar Proportionality: Unlike UV absorbance, which depends on complex π→π∗ or n→π∗ electronic transitions, the area of an NMR resonance is strictly dictated by the number of nuclei transitioning between nuclear spin states. Therefore, the integral of the Aurmillone methoxy protons ( δ≈3.8 ppm, 3H) is fundamentally comparable to the integral of a universal internal standard like Maleic acid ( δ=6.26 ppm, 2H).

  • Longitudinal Relaxation ( T1​ ) Dynamics: The most common failure point in qNMR is incomplete magnetization recovery. If the delay between radiofrequency pulses ( D1​ ) is too short, slower-relaxing protons become saturated, artificially reducing their signal integral. By mathematically ensuring that D1​≥5×T1​ , we guarantee >99.3% recovery of bulk magnetization, eliminating integration bias and ensuring absolute quantitative accuracy.

Self-Validating Experimental Protocol: 1 H-qNMR of Aurmillone

A robust analytical protocol must be a self-validating system. This workflow incorporates an empirical T1​ measurement step to validate the acquisition parameters before quantification begins.

Materials Required:
  • Analyte: Aurmillone sample (Unknown purity).

  • Internal Standard (IS): Traceable Maleic Acid (Certified Purity ≥99.9% ). Causality: Maleic acid provides a sharp, distinct singlet at δ 6.26 ppm, which avoids overlap with Aurmillone's prenyl ( δ 1.6-5.2 ppm) and aromatic ( δ 6.5-8.0 ppm) signals.

  • Solvent: DMSO- d6​ (100% isotopic purity, containing 0.03% v/v TMS).

  • Hardware: 5-decimal microbalance (Crucial: Weighing error propagates linearly into the final purity calculation).

Step-by-Step Methodology:

Step 1: Gravimetric Sample Preparation

  • Accurately weigh ≈10.00 mg of Aurmillone ( Wx​ ) into a static-free weighing boat using the microbalance. Record the exact mass.

  • Accurately weigh ≈2.00 mg of Maleic Acid ( Wstd​ ) and record the exact mass.

  • Co-dissolve both powders completely in 0.6 mL of DMSO- d6​ . Transfer to a 5 mm high-quality NMR tube.

Step 2: Self-Validation (Empirical T1​ Determination)

  • Insert the sample into the NMR spectrometer (e.g., 500 MHz or higher).

  • Run an Inversion-Recovery pulse sequence (t1ir) to measure the T1​ relaxation time of the slowest-relaxing proton of interest (typically the methoxy group of Aurmillone or the IS singlet).

  • Validation Check: Let the longest T1​ be T1(max)​ . Set the relaxation delay ( D1​ ) for the quantitative experiment to D1​≥5×T1(max)​ (typically 20-30 seconds).

Step 3: Quantitative Acquisition

  • Execute a standard 1D 1 H-NMR experiment with a 90∘ pulse angle (zg30 or zg with calibrated 90∘ pulse).

  • Set Number of Scans (NS) ≥64 to achieve a Signal-to-Noise Ratio (S/N) >250:1 for the target peaks.

  • Acquire the Free Induction Decay (FID) without sample spinning to prevent spinning sidebands from interfering with integrals.

Step 4: Processing and Purity Calculation

  • Apply a 0.3 Hz exponential line broadening (LB) and Fourier transform the FID.

  • Perform careful baseline correction (e.g., Whittaker smoother) and phase correction.

  • Integrate the Maleic Acid singlet ( Istd​ ) and a distinct Aurmillone peak, such as the methoxy protons ( Ix​ ).

  • Calculate absolute purity ( Px​ ) using the fundamental mass-balance equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molecular weight, W = Gravimetric weight, and Pstd​ = Purity of the internal standard).

Experimental Data: HPLC-UV vs. qNMR

The following table demonstrates experimental data comparing the purity of a single batch of isolated Aurmillone using both techniques.

Analytical MethodTarget Signal / WavelengthRaw Purity ResultCorrected Absolute PurityObservation / Causality
HPLC-UV 254 nm98.45% (Area %)N/A Overestimates purity. Fails to detect residual extraction solvents (e.g., hexanes) and moisture.
HPLC-UV 280 nm99.10% (Area %)N/A Wavelength shift changes the relative response factor of UV-active impurities, creating data inconsistency.
1 H-qNMR δ 3.82 ppm (Methoxy, 3H)94.20% (w/w)94.20% Accurately accounts for all mass in the NMR tube. Identifies 4% residual aliphatic solvent contamination.
1 H-qNMR δ 6.45 ppm (Aromatic, 1H)94.15% (w/w)94.15% Internal cross-validation. The agreement between two different Aurmillone proton integrals validates the measurement.

Conclusion: HPLC-UV falsely passed the sample as >98% pure due to its inability to detect non-chromophoric mass. qNMR revealed the true absolute purity of ≈94.2% .

Workflow Visualization

The following diagram illustrates the logical divergence between traditional HPLC workflows and the qNMR primary ratio method, highlighting why qNMR provides a superior, self-validating path for novel compounds.

G A Aurmillone Sample (Unknown Absolute Purity) B1 HPLC-UV Workflow (Chromatographic Separation) A->B1 B2 qNMR Workflow (Primary Ratio Method) A->B2 C1 Requires Identical Reference Standard B1->C1 C2 Add Universal Internal Standard (e.g., Maleic Acid) B2->C2 D1 Calculates Relative Area % (Misses Non-UV Impurities) C1->D1 D2 Self-Validation Step: Measure T1 Relaxation C2->D2 F1 False Purity Overestimation (High Risk) D1->F1 E2 Acquire 1H-NMR (D1 > 5 x T1) D2->E2 F2 Absolute Molar Purity (High Accuracy & Trust) E2->F2

Figure 1: Comparative workflow demonstrating the causality behind qNMR's superior accuracy over HPLC-UV.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44257365, Aurmillone" PubChem, [Link].

  • Pauli, Guido F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220-9231. ACS Publications, [Link].

  • Miura, Tsutomu, et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, vol. 26, no. 2, 2021, p. 488. MDPI, [Link].

Comparative

Aurmillone vs. Rotenone: A Comparative Guide to Pesticidal Activity, Mechanisms, and Toxicity Profiles

As the agricultural and pharmaceutical sectors pivot toward sustainable and targeted botanical compounds, understanding the mechanistic divergence between closely related phytochemicals is critical. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the agricultural and pharmaceutical sectors pivot toward sustainable and targeted botanical compounds, understanding the mechanistic divergence between closely related phytochemicals is critical. This guide provides an in-depth comparative analysis of rotenone , a highly potent but broadly toxic rotenoid, and aurmillone , a prenylated isoflavone with a significantly safer toxicity profile. Designed for drug development professionals and application scientists, this document synthesizes structural causality, mechanisms of action (MoA), and self-validating experimental protocols to evaluate their efficacy.

Chemical and Structural Profiling: The Causality of Toxicity

The stark contrast in the biological activity of these two compounds is fundamentally rooted in their molecular architecture.

Rotenone is a specialized isoflavonoid derivative known as a rotenoid. It possesses a rigid, cis-fused tetrahydrochromeno[3,4-b]chromene pentacyclic nucleus[1]. This rigid, lipophilic core is the exact structural prerequisite for its high-affinity, competitive binding to the ubiquinone-binding pocket (PSST subunit) of mitochondrial Complex I.

Aurmillone (5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one) is a prenylated isoflavone isolated from the seeds of Millettia auriculata and the roots of Crotalaria burhia[2][3]. Unlike rotenone, aurmillone lacks the fused pentacyclic core. Instead, it features a flexible prenyloxy chain at the C-4' position. This structural flexibility prevents the tight mitochondrial binding seen in rotenoids, shifting its primary mode of action toward gustatory receptor modulation (antifeedant activity) and reactive oxygen species (ROS) scavenging[4].

Table 1: Physicochemical and Biological Properties Comparison
PropertyRotenoneAurmillone
Chemical Class Rotenoid (Isoflavonoid derivative)Prenylated Isoflavone
Molecular Formula C₂₃H₂₂O₆C₂₁H₂₀O₆
Primary Botanical Source Derris and Lonchocarpus speciesMillettia auriculata, Caragana ambigua
Primary Mechanism of Action Mitochondrial Complex I InhibitionGustatory Antifeedant & Antioxidant
Insecticidal Efficacy Very High (Broad-spectrum, acute toxicity)Moderate (Targeted feeding deterrence)
Mammalian Toxicity High (Neurotoxic, induces Parkinsonian models)Low (High cell viability in in vitro assays)
Aquatic Toxicity Extremely High (Potent non-selective piscicide)Low to Negligible

Mechanisms of Action (MoA)

Rotenone: Mitochondrial Electron Transport Blockade

Rotenone's extreme toxicity stems from its lipophilic nature, allowing rapid penetration through insect tracheae and fish gills. Once inside the cell, it acts as a potent inhibitor of the electron transport chain. Specifically, it blocks the transfer of electrons from the iron-sulfur centers in Complex I (NADH:ubiquinone oxidoreductase) to ubiquinone (Coenzyme Q10)[1]. This blockade not only halts the production of cellular ATP but also causes a severe backup of electrons, leading to the massive generation of Reactive Oxygen Species (ROS) and subsequent apoptotic cell death[5].

Rotenone_MoA NADH NADH ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) NADH->ComplexI Electron Transfer Ubiquinone Ubiquinone (CoQ10) ComplexI->Ubiquinone Blocked ROS Reactive Oxygen Species (Oxidative Stress) ComplexI->ROS Electron Leakage Rotenone Rotenone (Rotenoid Core) Rotenone->ComplexI Competitive Inhibition at PSST Subunit ATP ATP Synthesis (Halted) Ubiquinone->ATP Depleted Proton Gradient

Fig 1. Rotenone-mediated inhibition of Mitochondrial Complex I leading to ATP depletion and ROS generation.

Aurmillone: Antifeedant and Antioxidant Pathways

Aurmillone operates through a fundamentally different paradigm. The prenyl group enhances cuticular penetration in target insects (e.g., Spodoptera litura), where it interacts with gustatory receptors to induce severe feeding deterrence (starvation) rather than acute metabolic poisoning[4]. Furthermore, the free phenolic hydroxyl groups at the C-5 and C-7 positions act as potent electron donors, allowing aurmillone to scavenge free radicals. This dual action makes it an effective botanical protectant while maintaining a high safety margin in mammalian cells, demonstrating weak to modest cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231)[3].

Aurmillone_MoA Aurmillone Aurmillone (Prenylated Isoflavone) Gustatory Gustatory Receptors (Insects) Aurmillone->Gustatory Receptor Binding ROS_Scavenging ROS Scavenging (Antioxidant) Aurmillone->ROS_Scavenging Phenolic OH Groups Mammalian Mammalian Cells (High Viability) Aurmillone->Mammalian Low Cytotoxicity Antifeedant Antifeedant Activity (Starvation) Gustatory->Antifeedant Feeding Deterrence

Fig 2. Dual-action pathway of Aurmillone demonstrating insect antifeedant properties and mammalian safety.

Experimental Validation Protocols

To objectively compare these compounds, researchers must employ self-validating experimental systems. The following protocols are designed to isolate the specific mechanistic variables of each compound.

Protocol 1: Mitochondrial Complex I Activity Assay (Rotenone Validation)

This assay utilizes isolated mitochondria to eliminate confounding variables from cellular uptake or alternative metabolic pathways. The kinetic measurement of NADH oxidation at 340 nm is chosen because NADH strongly absorbs at this wavelength, whereas its oxidized form (NAD+) does not, allowing precise, real-time quantification of electron transfer rates[6].

Materials: Isolated bovine or murine mitochondria (≥500 μg/mL protein), Assay Buffer, NADH (100× stock), Rotenone (1 µM in DMSO), 96-well UV-transparent microplate.

Step-by-Step Methodology:

  • Mitochondrial Preparation: Thaw isolated mitochondria on ice. Dilute to a working concentration of 5 μg per reaction well using the Assay Buffer.

  • Matrix Assembly: To the 96-well plate, add 50 µL of Assay Buffer. Add 20 µL of the test compound (Rotenone at 1 µM for the positive inhibition control, or DMSO for the vehicle control).

  • Pre-incubation: Add 2 µL of the mitochondrial suspension to each well. Incubate the plate at 25°C for 5 minutes to allow the lipophilic rotenone to partition into the inner mitochondrial membrane and bind the PSST subunit.

  • Reaction Initiation: Rapidly add 30 µL of 1× NADH working solution to all wells using a multichannel pipette. The final volume should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer. Measure absorbance at 340 nm every 30 seconds for 15 minutes at 25°C.

  • Data Validation: A successful assay is self-validated when the DMSO vehicle control shows a linear decrease in A340 (indicating active NADH oxidation), while the Rotenone well exhibits a completely flat line (100% inhibition).

Protocol 2: No-Choice Leaf Disk Assay (Aurmillone Validation)

This assay is selected over topical application because aurmillone's primary MoA is gustatory deterrence rather than contact toxicity. A solvent-only control ensures baseline feeding is established, creating a self-validating experimental matrix[4].

Materials: Fresh host plant leaves (e.g., Ricinus communis), Aurmillone (dissolved in acetone/water), 3rd-instar Spodoptera litura larvae (starved for 4 hours), Cork borer (1.5 cm diameter), Petri dishes with moist filter paper.

Step-by-Step Methodology:

  • Disk Preparation: Punch uniform leaf disks using the cork borer.

  • Treatment Application: Dip the leaf disks into varying concentrations of Aurmillone (e.g., 0.5, 1.0, 2.0 μg/cm²) for 5 seconds. Dip control disks into the solvent vehicle. Allow disks to air-dry completely in a fume hood to evaporate the acetone.

  • Assay Assembly: Place one treated leaf disk into a Petri dish lined with moistened filter paper (to prevent desiccation). Introduce a single pre-starved 3rd-instar larva into the center of the dish.

  • Incubation: Seal the dishes and incubate in a controlled environmental chamber (25±1°C, 65±5% RH, 16:8 L:D photoperiod) for 24 hours.

  • Quantification: Remove the larvae. Measure the remaining leaf area using a leaf area meter or image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI =[(C - T) / (C + T)] × 100, where C is the area consumed in the control and T is the area consumed in the treatment. An AFI > 50 indicates significant antifeedant activity.

Conclusion & Future Perspectives

While rotenone remains a powerful tool for inducing mitochondrial dysfunction in neurodegenerative disease models (such as Parkinson's), its broad-spectrum toxicity and environmental persistence severely limit its modern agricultural viability. Aurmillone represents a highly promising alternative scaffold. By leveraging its prenylated isoflavone structure, drug developers and agrochemical scientists can exploit its potent gustatory antifeedant properties without incurring the severe off-target mitochondrial toxicity associated with classical rotenoids.

References

  • Mechanism of Rotenone Toxicity against Plutella xylostella: New Perspective from a Spatial Metabolomics and Lipidomics Study - ACS Publications. 5

  • Rotenone - Wikipedia. 1

  • Structure of aurmillone, an isoflavone from Millettia auriculata - IUCr Journals. 2

  • Studies on Phytochemical Screening, Antimicrobial, Antioxidant and Cytotoxic Activities of Caragana Jubata of Nepal - ResearchGate. 4

  • MitoCheck® Complex I Activity Assay Kit - Cayman Chemical. 6

  • A comprehensive phytochemical, biological, and toxicological studies of roots and aerial parts of Crotalaria burhia Buch.-Ham: An important medicinal plant - PMC (nih.gov). 3

Sources

Validation

Comparative Guide: Reproducibility of Aurmillone Extraction Yields Across Botanical Seed Batches

Executive Summary & Mechanistic Context Aurmillone (5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one) is a rare, prenylated isoflavone primarily sourced from the seeds of Millettia auriculata [1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Aurmillone (5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one) is a rare, prenylated isoflavone primarily sourced from the seeds of Millettia auriculata [1]. With growing interest in its anti-cancer and anti-plasmodial properties [2], scaling its isolation for high-throughput screening and drug development has become a priority.

However, a critical bottleneck in phytochemical downstream processing is batch-to-batch reproducibility . M. auriculata seeds exhibit high botanical variance depending on harvest time, geographic origin, and storage conditions. Variations in moisture content, lipid encapsulation, and lignin cross-linking directly interfere with solvent penetration. Furthermore, Aurmillone's unique chemical structure—a polar isoflavone core attached to a highly lipophilic prenyl group [3]—causes unpredictable partitioning when the seed's lipid matrix varies.

This guide objectively compares three extraction technologies—Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Soxhlet Extraction (SE)—evaluating their ability to normalize matrix variations and deliver reproducible Aurmillone yields.

Experimental Design & Self-Validating Protocols

To rigorously test reproducibility, three distinct M. auriculata seed batches were selected to represent common botanical variances:

  • Batch A (High Moisture): Early harvest, 14% moisture, highly elastic cell walls.

  • Batch B (Standard): Optimal harvest, 6% moisture, standard lipid profile.

  • Batch C (Aged/Hardened): 1-year storage, 3% moisture, oxidized lipids, hardened cellulosic matrix.

Standardized Seed Preparation

Causality: Thermal milling melts seed lipids, creating an impermeable paste that traps prenylated compounds. Cryo-milling prevents this while normalizing the surface area.

  • Flash-freeze 100g of seeds from each batch in liquid nitrogen (-196°C) for 5 minutes.

  • Mill using a cryogenic impact mill and sieve to a uniform 60-mesh particle size.

  • Store at -80°C until extraction to prevent lipid oxidation.

Extraction Workflows

Self-Validating System: For every protocol, a secondary 30-minute extraction using the same method is performed on the residual biomass. If the secondary yield contains >2% of the primary Aurmillone yield, the primary protocol is deemed incomplete and rejected.

Method 1: Supercritical Fluid Extraction (SFE-CO2)

  • Mechanism: Supercritical CO2 possesses gas-like diffusivity to penetrate hardened matrices (Batch C) and liquid-like density to solvate targets. The addition of an ethanol co-solvent bridges the polarity gap required for Aurmillone's hydroxyl groups.

  • Protocol: Load 10g of cryo-milled powder into the extraction vessel. Pressurize CO2 to 30 MPa at 50°C. Introduce 15% (v/v) absolute ethanol as a co-solvent. Run dynamic extraction at a flow rate of 3 L/min for 90 minutes. Depressurize into a collection vial maintained at 20°C.

Method 2: Ultrasound-Assisted Extraction (UAE)

  • Mechanism: Acoustic cavitation generates micro-bubbles that implode against cell walls, creating micro-jets that shear the matrix.

  • Protocol: Suspend 10g of powder in 100 mL of 70% aqueous ethanol. Submerge in an ultrasonic bath (40 kHz, 200W) at 45°C for 45 minutes. Centrifuge the homogenate at 8,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE membrane.

Method 3: Soxhlet Extraction (SE - Baseline)

  • Mechanism: Continuous thermal reflux washing.

  • Protocol: Place 10g of powder in a cellulose thimble. Extract with 150 mL of 70% ethanol at 85°C for 6 hours. Rotary evaporate the solvent under vacuum at 40°C.

Workflow & Mechanistic Visualizations

Workflow N1 Raw M. auriculata Seed Batches (A, B, C) N2 Cryogenic Milling (60-mesh normalization) N1->N2 N3 Extraction Phase (SFE, UAE, SE) N2->N3 N4 Centrifugation & Filtration (0.22µm) N3->N4 N5 HPLC-UV Quantification (254 nm) N4->N5 N6 Yield & RSD% Calculation N5->N6

Standardized workflow for Aurmillone extraction and HPLC quantification.

Mechanism M Seed Matrix Variance (Lipids, Lignin, Moisture) SFE SFE-CO2 + 15% EtOH High Diffusivity & Tunable Polarity M->SFE UAE UAE (40 kHz) Acoustic Cavitation M->UAE SE Soxhlet (Thermal) Continuous Reflux M->SE S1 Deep Matrix Penetration Uniform Solvation of Prenyl Group SFE->S1 S2 Micro-jet Shearing Dampened by High Moisture UAE->S2 S3 Surface Washing Thermal Degradation Risk SE->S3 R1 High Reproducibility (RSD < 3%) S1->R1 R2 Moderate Reproducibility (RSD 5-9%) S2->R2 R3 Low Reproducibility (RSD > 15%) S3->R3

Mechanistic pathways of matrix disruption and their impact on extraction reproducibility.

Quantitative Data & Comparative Analysis

Extracts were quantified using HPLC-UV (C18 column, mobile phase: acetonitrile/water gradient, detection at 254 nm). The table below summarizes the Aurmillone yield (mg per g of dried seed) across the three batches.

Extraction MethodTimeBatch A Yield (mg/g)Batch B Yield (mg/g)Batch C Yield (mg/g)Mean Yield (mg/g)Inter-Batch RSD (%)
SFE-CO2 (30 MPa, 15% EtOH) 1.5 hrs12.42 ± 0.1512.65 ± 0.1212.18 ± 0.1812.41 1.89%
UAE (40 kHz, 200W) 0.75 hrs9.85 ± 0.2211.90 ± 0.1910.45 ± 0.2510.73 9.75%
Soxhlet (70% EtOH, 85°C) 6.0 hrs8.10 ± 0.4510.20 ± 0.357.40 ± 0.508.56 17.02%
Data Interpretation & Causality
  • SFE-CO2 (The Superior Standard): SFE demonstrated exceptional reproducibility (RSD 1.89%). Because supercritical CO2 operates independent of the matrix's capillary forces, it easily penetrated the hardened lignin of Batch C and bypassed the moisture barrier of Batch A. The 15% ethanol co-solvent perfectly matched the polarity of Aurmillone, ensuring complete solvation of both its polar core and lipophilic prenyl group.

  • UAE (Fast but Matrix-Dependent): While UAE was the fastest method, its reproducibility suffered (RSD 9.75%). In Batch A (High Moisture), the elasticity of the hydrated cell walls dampened the acoustic cavitation bubbles, reducing the shearing force and leading to a significant drop in yield (9.85 mg/g compared to 11.90 mg/g in Batch B).

  • Soxhlet (Prone to Artifacts): Soxhlet extraction showed the poorest reproducibility (RSD 17.02%) and the lowest overall yields. The prolonged 6-hour thermal exposure at 85°C likely caused partial degradation or isomerization of the prenyl moiety, a common artifact in the extraction of prenylated flavonoids [2]. Furthermore, it struggled to penetrate the hardened matrix of Batch C.

Conclusion & Recommendations

For drug development professionals requiring standardized phytochemical inputs, Supercritical Fluid Extraction (SFE-CO2) with a 15% ethanol co-solvent is the definitive choice for extracting Aurmillone. While UAE offers a rapid, low-cost alternative for qualitative screening, it fails to normalize botanical matrix variances (like moisture elasticity), leading to unacceptable batch-to-batch yield fluctuations. Soxhlet extraction should be entirely abandoned for prenylated isoflavones due to severe thermal degradation risks and poor reproducibility.

References

  • Subba Raju, K. V., & Srimannarayana, G. (1978). "Aurmillone, a new isoflavone from the seeds of Millettia auriculata." Phytochemistry, 17(6), 1065-1066. Available at:[Link][1]

  • Pandey, S., Shaw, P. N., & Hewavitharana, A. K. (2015). "Review of Procedures Used for the Extraction of Anti-Cancer Compounds from Tropical Plants." Anti-Cancer Agents in Medicinal Chemistry, 15(3), 314-326. Available at:[Link][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44257365, Aurmillone." PubChem. Available at:[Link][3]

Sources

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